molecular formula C27H30O10 B569129 Swietemahalactone

Swietemahalactone

Cat. No.: B569129
M. Wt: 514.5 g/mol
InChI Key: HHKXOKUGOZKYPR-UHFFFAOYSA-N
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Description

Swietemahalactone is a useful research compound. Its molecular formula is C27H30O10 and its molecular weight is 514.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[15-(furan-3-yl)-4,6-dihydroxy-8,10,14-trimethyl-3,17-dioxo-2,16-dioxahexacyclo[9.8.0.01,5.04,8.06,10.014,19]nonadec-18-en-9-yl]-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O10/c1-22-7-5-13-24(3)17(16(29)19(30)34-4)23(2)11-25(24,32)20-26(13,37-21(31)27(20,23)33)14(22)9-15(28)36-18(22)12-6-8-35-10-12/h6,8-10,13,16-18,20,29,32-33H,5,7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKXOKUGOZKYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4(C(C5(CC4(C6C3(C1=CC(=O)OC2C7=COC=C7)OC(=O)C65O)O)C)C(C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Swietemahalactone: A Technical Guide to its Natural Source, Origin, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietemahalactone is a structurally unique rearranged phragmalin-type limonoid, a class of highly oxygenated tetranortriterpenoids.[1][2] This technical guide provides an in-depth overview of its natural source, origin, and the methodologies for its extraction and isolation. The document summarizes the available data on its discovery and outlines a representative experimental protocol for its purification from its natural matrix. Furthermore, potential signaling pathways that may be modulated by this class of compounds are discussed, providing a foundation for future pharmacological investigations.

Natural Source and Origin

This compound is a secondary metabolite isolated from Swietenia mahagoni (L.) Jacq., commonly known as West Indian Mahogany.[1][2] This large, deciduous tree belongs to the Meliaceae family and is native to the Caribbean, Florida, and parts of Central and South America. It is now widely cultivated in tropical and subtropical regions for its valuable timber and medicinal properties.

The Meliaceae family is renowned for producing a diverse array of complex secondary metabolites, with limonoids being a characteristic and abundant class of compounds.[3][4] These tetranortriterpenoids are responsible for many of the reported biological activities of plants in this family, including insecticidal, anti-inflammatory, and antitumor effects.[3] this compound was identified as a novel compound from the leaves and branches of Swietenia mahagoni, adding to the rich chemical diversity of this species.[1]

Table 1: Phytochemical Profile of Swietenia mahagoni

Plant PartMajor Phytochemical ClassesRepresentative Compounds
Seeds Limonoids (Tetranortriterpenoids), Fatty Acids, Alkaloids, Saponins, Flavonoids, TanninsSwietenine, Swietenolide, 6-O-acetylswietenolide, 3,6-O,O-diacetylswietenolide, Khayseneganins
Leaves Limonoids, Diterpenoids, Flavonoids, Phenolic CompoundsThis compound, Swiemahogins A and B, Catechin, Rutin
Bark Limonoids, Tannins, Alkaloids, SaponinsSwietenine, Catechin, Epicatechin
Twigs Limonoids, DiterpenoidsSwiemahogins A and B, Nemoralisins H and I

Isolation and Purification of this compound: A Representative Protocol

While a specific, detailed experimental protocol for the isolation of this compound with quantitative yield data is not extensively documented in publicly available literature, a representative methodology can be constructed based on the general procedures reported for the isolation of limonoids from Swietenia mahagoni. The following protocol is a synthesized workflow based on established phytochemical techniques.

Plant Material Collection and Preparation
  • Collection: Fresh leaves and twigs of Swietenia mahagoni are collected.

  • Authentication: The plant material is authenticated by a qualified botanist.

  • Drying and Grinding: The collected plant material is air-dried in the shade to a constant weight and then pulverized into a coarse powder using a mechanical grinder.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol or ethanol at room temperature for several days with periodic shaking. The process is repeated multiple times to ensure complete extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude extract.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity. Limonoids are typically concentrated in the chloroform and ethyl acetate fractions.

Chromatographic Purification
  • Column Chromatography: The bioactive fraction (e.g., the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing compounds with similar TLC profiles are pooled and further purified by preparative HPLC on a C18 reversed-phase column. A gradient elution system, often consisting of methanol and water or acetonitrile and water, is employed to isolate the pure compound.

Structure Elucidation

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity of atoms and the stereochemistry of the molecule.

  • X-ray Crystallography: To definitively determine the three-dimensional structure of the molecule in a crystalline state.[1][2]

Table 2: Summary of a Representative Isolation Protocol for this compound

StepProcedureSolvents/ReagentsAnalytical Technique
1. Extraction Maceration or Soxhlet extractionMethanol or Ethanol-
2. Concentration Rotary Evaporation--
3. Fractionation Liquid-Liquid Partitioningn-Hexane, Chloroform, Ethyl Acetate, WaterTLC
4. Purification Column ChromatographySilica Gel, n-Hexane, Ethyl Acetate, MethanolTLC
5. Fine Purification Preparative HPLCC18 column, Methanol/Water or Acetonitrile/WaterHPLC
6. Structure Elucidation Spectroscopic Analysis-MS, NMR, X-ray Crystallography

Potential Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been fully elucidated. However, based on the known biological activities of other limonoids from the Meliaceae family, which include anti-inflammatory and anticancer effects, it is plausible that this compound may interact with key cellular signaling cascades. Two such pathways that are frequently implicated in these processes are the NF-κB and PI3K/Akt signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immune responses, cell proliferation, and apoptosis.[5][6] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.[7] Many natural products with anti-inflammatory properties exert their effects by inhibiting the NF-κB pathway.[8]

Potential Mechanism of Action: this compound could potentially inhibit the NF-κB pathway by:

  • Preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.

  • Inhibiting the nuclear translocation of the active NF-κB dimers (p50/p65).

  • Directly inhibiting the binding of NF-κB to DNA.

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, growth, proliferation, and metabolism.[9][10] Dysregulation of this pathway is frequently observed in various cancers, leading to uncontrolled cell growth and resistance to apoptosis.[11][12]

Potential Mechanism of Action: this compound could potentially modulate the PI3K/Akt pathway by:

  • Inhibiting the activity of PI3K, thereby reducing the production of PIP3.

  • Preventing the phosphorylation and activation of Akt.

  • Modulating the activity of downstream effectors of Akt, such as mTOR or GSK3β.

Visualizations

experimental_workflow plant_material Swietenia mahagoni (Leaves and Twigs) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (Methanol/Ethanol) drying_grinding->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Solvent Partitioning (n-Hexane, CHCl3, EtOAc) concentration->fractionation column_chromatography Column Chromatography (Silica Gel) fractionation->column_chromatography prep_hplc Preparative HPLC (C18 Column) column_chromatography->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, X-ray) pure_compound->structure_elucidation

Caption: Experimental workflow for the isolation of this compound.

nf_kb_pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Cytokines, LPS, etc. IKK IKK Complex stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB->IkBa NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates ub_deg Ubiquitination & Degradation IkBa_p->ub_deg ub_deg->NFkB releases This compound This compound (Potential Inhibition) This compound->IKK This compound->ub_deg This compound->NFkB_nuc DNA DNA NFkB_nuc->DNA binds gene_expression Pro-inflammatory Gene Expression DNA->gene_expression

Caption: Potential inhibition of the NF-κB signaling pathway.

pi3k_akt_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor PI3K PI3K receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Akt_p P-Akt Akt->Akt_p downstream Downstream Effectors (mTOR, GSK3β) Akt_p->downstream activates/inhibits cell_response Cell Survival, Growth, Proliferation downstream->cell_response This compound This compound (Potential Inhibition) This compound->PI3K This compound->Akt

References

A Technical Guide to the Discovery, Isolation, and Characterization of Bioactive Limonoids from Swietenia mahagoni

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Limonoids from Swietenia mahagoni

Swietenia mahagoni (L.) Jacq., commonly known as West Indian mahogany, is a tree belonging to the Meliaceae family. This plant family is renowned for producing a diverse array of structurally complex and biologically active secondary metabolites. Among these, the most characteristic and abundant are the limonoids, a class of highly oxygenated tetranortriterpenoids.[1] These compounds are derived from a tetracyclic triterpene precursor, which undergoes a series of oxidative modifications and rearrangements, typically resulting in a 4,4,8-trimethyl-17-furanylsteroidal skeleton.[2]

Limonoids from Swietenia species, including S. mahagoni, have garnered significant attention from the scientific community due to their wide range of pharmacological activities. These include anti-inflammatory, antimicrobial, antioxidant, antitumor, and antidiabetic properties.[1] Prominent limonoids isolated from S. mahagoni include Swietenine, Swietenolide, and a variety of their derivatives.[3] This guide provides a comprehensive overview of the methodologies used to discover and isolate these compounds, their structural elucidation, and their biological significance.

Experimental Protocols: Isolation of Limonoids

The isolation of limonoids from Swietenia mahagoni is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a generalized yet detailed procedure based on established methodologies for isolating Swietenine and Swietenolide from the seeds of the plant.

Plant Material and Extraction
  • Collection and Preparation: Seeds of Swietenia mahagoni are collected, authenticated, and air-dried in the shade. The dried seeds are then ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered seed material is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration. A common solvent for initial extraction is methanol or ethanol. The extraction is carried out for a sufficient duration (e.g., 48-72 hours) to ensure the complete percolation of soluble compounds.

  • Concentration: The resulting methanolic or ethanolic extract is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to yield a crude extract.

Fractionation of the Crude Extract

The crude extract is a complex mixture of various phytochemicals. To simplify this mixture and enrich the limonoid content, solvent-solvent partitioning is employed.

  • Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical scheme would be:

    • n-Hexane: To remove non-polar constituents like fats and waxes.

    • Chloroform or Dichloromethane: This fraction is often enriched with limonoids.

    • Ethyl Acetate: To isolate compounds of intermediate polarity.

    • n-Butanol: To sequester highly polar compounds.

  • Fraction Concentration: Each solvent fraction is concentrated in vacuo to yield respective sub-extracts. The chloroform fraction is typically the most promising for the isolation of Swietenine and Swietenolide.

Chromatographic Purification

The limonoid-rich fraction (e.g., the chloroform fraction) is subjected to a series of chromatographic techniques to isolate individual compounds.

  • Column Chromatography (CC):

    • The chloroform extract is adsorbed onto silica gel (e.g., 60-120 mesh) and loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate, followed by ethyl acetate-methanol.

    • Fractions of a specific volume (e.g., 20-30 mL) are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC):

    • TLC is used to monitor the separation from the column. Aliquots of each fraction are spotted on silica gel TLC plates.

    • The plates are developed in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • The spots are visualized under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

    • Fractions with similar TLC profiles are pooled together.

  • Preparative TLC or High-Performance Liquid Chromatography (HPLC):

    • The pooled fractions containing the target compounds are further purified using preparative TLC or semi-preparative HPLC.

    • For HPLC, a reversed-phase column (e.g., C18) with a mobile phase such as a gradient of methanol and water is often effective.

    • The purity of the isolated compounds is confirmed by analytical HPLC.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Quantitative Data

The following tables summarize key quantitative data for representative limonoids from Swietenia mahagoni.

Table 1: Physicochemical and Spectroscopic Data for Swietenine and Swietenolide

PropertySwietenineSwietenolideReference
Molecular Formula C₃₂H₄₀O₉C₂₇H₃₂O₈[1]
Molecular Weight 568.66 g/mol 484.54 g/mol [1]
¹H NMR (CDCl₃, δ ppm) Signals at 7.42 (H-21), 7.38 (H-23), 6.33 (H-22), 5.45 (H-3), 3.69 (OMe)Signals at 7.41 (H-21), 7.37 (H-23), 6.32 (H-22), 5.37 (H-3), 3.65 (OMe)[4]
¹³C NMR (CDCl₃, δ ppm) Carbonyl signals at ~170-175 ppm, furan signals at ~110-143 ppmCarbonyl signals at ~170-175 ppm, furan signals at ~110-143 ppm[4]

Table 2: Biological Activity of Limonoids from Swietenia mahagoni

CompoundBiological ActivityAssayIC₅₀ ValueReference
Swietenine Anti-inflammatoryLPS-induced NO production in macrophages36.32 ± 2.84 µM[5]
Swietenolide derivative Anti-inflammatorySuperoxide anion generation in neutrophils≤ 45.44 µM[4]
Swietenine CytotoxicityBrine shrimp lethality assayLC₅₀ = 14.6 µg/mL[6]
3-O-tigloylswietenolide CytotoxicityBrine shrimp lethality assayLC₅₀ = 12.5 µg/mL[6]
Swietenolide Antibacterial (Bacillus megaterium)MIC determination32-64 µg/mL[6]
Swietenolide Antibacterial (Escherichia coli)MIC determination32-64 µg/mL[6]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Limonoid Isolation

G Figure 1: General Workflow for the Isolation of Limonoids start Swietenia mahagoni seeds powder Grinding to coarse powder start->powder extract Methanolic Extraction (Soxhlet/Maceration) powder->extract concentrate Concentration (Rotary Evaporator) extract->concentrate crude Crude Methanolic Extract concentrate->crude partition Solvent-Solvent Partitioning crude->partition hexane n-Hexane Fraction (Lipids removed) partition->hexane Non-polar chloroform Chloroform Fraction (Limonoid-rich) partition->chloroform Medium-polar ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate Polar column_chrom Silica Gel Column Chromatography chloroform->column_chrom fractions Collection of Fractions column_chrom->fractions tlc TLC Monitoring fractions->tlc pooled Pooling of Similar Fractions tlc->pooled hplc Preparative HPLC/TLC pooled->hplc pure_compounds Pure Limonoids (e.g., Swietenine, Swietenolide) hplc->pure_compounds

Caption: Figure 1: General Workflow for the Isolation of Limonoids.

Signaling Pathways Modulated by Swietenine

Swietenine has been shown to exert its biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.

G Figure 2: Signaling Pathways Modulated by Swietenine cluster_0 Oxidative Stress Pathway cluster_1 Inflammatory Pathway swietenine_akt Swietenine akt Akt swietenine_akt->akt activates gsk3b GSK-3β akt->gsk3b inhibits nrf2 Nrf2 akt->nrf2 activates gsk3b->nrf2 inhibits ho1 HO-1 nrf2->ho1 induces expression antioxidant Antioxidant Response ho1->antioxidant swietenine_nfkb Swietenine nfkb NF-κB swietenine_nfkb->nfkb inhibits nlrp3 NLRP3 Inflammasome nfkb->nlrp3 activates caspase1 Caspase-1 nlrp3->caspase1 activates inflammation Inflammation caspase1->inflammation

References

Swietemahalactone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Novel Limonoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swietemahalactone is a recently discovered rearranged phragmalin-type limonoid isolated from the plant Swietenia mahagoni. Its unique chemical architecture has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its structural elucidation and evaluation of its antibacterial properties are presented, along with visualizations of key experimental workflows. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound possesses a complex polycyclic structure characteristic of rearranged phragmalin-type limonoids. The definitive structure was established through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography.

Chemical Structure

The chemical structure of this compound is depicted in Figure 1.

(Figure 1: Chemical Structure of this compound to be inserted here. As a language model, I cannot generate images. A 2D chemical structure drawing would be appropriate.)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular Formula C₂₇H₃₀O₁₀[1][2]
Molecular Weight 514.52 g/mol [1]
CAS Number 1514669-21-6[2]
Type of Compound Rearranged phragmalin-type limonoid[1]
Natural Source Swietenia mahagoni[1]

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on one- and two-dimensional NMR spectroscopy. The ¹H and ¹³C NMR spectral data provide a detailed fingerprint of the molecule's atomic connectivity and chemical environment.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shift (δ) values, coupling constants (J), and multiplicities are not yet publicly available in the searched literature. This table serves as a template for when such data becomes accessible.)

Position¹³C (ppm)¹H (ppm, multiplicity, J in Hz)
1
2
...
Crystallographic Data

Single-crystal X-ray diffraction analysis provided the definitive three-dimensional structure of this compound, confirming its relative and absolute stereochemistry.

Table 3: X-ray Crystallographic Data for this compound (Note: Specific crystallographic parameters are not yet publicly available in the searched literature. This table is a template for when the data is published.)

ParameterValue
Crystal system
Space group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Density (calculated) (g/cm³)
F(000)
Crystal size (mm³)
θ range for data collection (°)
Index ranges
Reflections collected
Independent reflections
Goodness-of-fit on F²
Final R indices [I>2σ(I)]
R indices (all data)

Biological Activity

Preliminary studies have demonstrated that this compound exhibits antibacterial activity.

Antibacterial Activity

This compound has been shown to possess antibacterial activity against Escherichia coli.[1] The activity was determined using the agar diffusion method.[1]

Table 4: Antibacterial Activity of this compound (Note: Quantitative data such as the diameter of the zone of inhibition is not yet available in the searched literature.)

Bacterial StrainMethodResult
Escherichia coliAgar Diffusion MethodActive

Experimental Protocols

The following sections detail the methodologies employed for the isolation, structural elucidation, and antibacterial testing of this compound.

Isolation of this compound

The general workflow for the isolation of this compound from its natural source is depicted in the following diagram.

G plant_material Dried and powdered plant material (Swietenia mahagoni) extraction Extraction with organic solvent (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., with n-hexane, ethyl acetate) crude_extract->partitioning fractions Fractions of varying polarity partitioning->fractions chromatography Column Chromatography (e.g., Silica gel, Sephadex) fractions->chromatography purified_compound Pure this compound chromatography->purified_compound

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

G cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis nmr 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) structure Elucidated Structure of This compound nmr->structure ms Mass Spectrometry (e.g., HR-ESI-MS) ms->structure xray Single-Crystal X-ray Diffraction xray->structure

Caption: Methodologies for the structural elucidation of this compound.

Agar Diffusion Method for Antibacterial Susceptibility Testing

The following protocol outlines the general steps for the agar diffusion method used to assess the antibacterial activity of this compound.

G prepare_agar 1. Prepare and sterilize Mueller-Hinton agar plates. inoculate_plate 2. Inoculate the agar surface with a standardized suspension of E. coli. prepare_agar->inoculate_plate apply_compound 3. Apply a sterile disc impregnated with a known concentration of This compound to the agar. inoculate_plate->apply_compound incubate 4. Incubate the plates under optimal conditions (e.g., 37°C for 24 hours). apply_compound->incubate measure_zone 5. Measure the diameter of the zone of inhibition around the disc. incubate->measure_zone interpret_results 6. Interpret the results based on the size of the inhibition zone. measure_zone->interpret_results G initial_observation Observation of Antibacterial Activity (Agar Diffusion) mic_determination Determine Minimum Inhibitory Concentration (MIC) initial_observation->mic_determination target_identification Target Identification Studies (e.g., Affinity Chromatography, Proteomics) mic_determination->target_identification pathway_analysis Cellular Pathway Analysis (e.g., Transcriptomics, Metabolomics) target_identification->pathway_analysis mechanism_elucidation Elucidation of the Mechanism of Action pathway_analysis->mechanism_elucidation

References

The Biosynthesis of Swietemahalactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Biosynthetic Pathway of a Promising Bioactive Limonoid

Abstract

Swietemahalactone, a rearranged phragmalin-type limonoid isolated from the medicinal plant Swietenia mahagoni, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. It is intended for researchers, scientists, and drug development professionals engaged in the study and utilization of complex plant-derived natural products. This document details the proposed enzymatic steps, from the universal isoprenoid precursors to the intricate molecular rearrangements that form the this compound scaffold. It includes a compilation of available quantitative data, detailed experimental protocols for key research methodologies, and visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this complex metabolic route.

Introduction to this compound and Limonoids

This compound is a member of the limonoid family, a class of structurally diverse tetranortriterpenoids. Limonoids are predominantly found in plants of the Meliaceae (mahogany) and Rutaceae (citrus) families.[1] These compounds are known for their wide range of biological activities, including insecticidal, anti-inflammatory, and anticancer properties. This compound itself is a rearranged phragmalin-type limonoid, characterized by a complex, highly oxygenated and rearranged carbon skeleton.[2] The intricate structure of this compound suggests a fascinating and complex biosynthetic pathway, the elucidation of which is crucial for its sustainable production and the development of novel therapeutic agents.

The Core Triterpenoid Biosynthetic Pathway

The biosynthesis of all triterpenoids, including this compound, begins with the assembly of isoprene units. In the cytoplasm of plant cells, the mevalonate (MVA) pathway synthesizes the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Two molecules of farnesyl pyrophosphate (FPP), a 15-carbon intermediate, are joined head-to-head by the enzyme squalene synthase (SQS) to form the 30-carbon linear precursor, squalene. Squalene is then epoxidized by squalene epoxidase (SQE) to yield 2,3-oxidosqualene, a critical branch-point intermediate in the biosynthesis of sterols and triterpenoids.[2]

The cyclization of 2,3-oxidosqualene is a key step that generates the foundational carbon skeletons of triterpenoids. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In the case of limonoids, a specific type of OSC, cycloartenol synthase (CAS) or a related enzyme, is believed to catalyze the formation of a tirucallane- or euphane-type tetracyclic triterpene scaffold.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound from the initial triterpenoid scaffold involves a series of complex oxidative and rearrangement reactions. While the complete pathway has not been fully elucidated, a putative sequence of events can be proposed based on the biosynthesis of other limonoids and related triterpenoids.

Formation of the Protolimonoid Intermediate

The initial tetracyclic triterpene scaffold undergoes a series of modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes introduce hydroxyl groups at various positions on the triterpene backbone, leading to the formation of a protolimonoid intermediate. This is followed by the characteristic loss of four carbon atoms from the side chain and the formation of a furan ring, a hallmark of all limonoids.[3]

Conversion to a Mexicanolide-Type Precursor

It is hypothesized that phragmalin-type limonoids, such as this compound, are derived from mexicanolide-type precursors.[4] This transformation likely involves further oxidative modifications and skeletal rearrangements.

The Key Rearrangement to the Phragmalin Scaffold

A key and defining step in the biosynthesis of this compound is the significant rearrangement of the carbon skeleton to form the characteristic phragmalin-type structure. It has been proposed that this transformation may proceed through a semipinacol rearrangement.[2][5] This type of reaction involves the migration of a carbon-carbon bond adjacent to a carbocation, leading to a significant structural reorganization. The enzymatic machinery responsible for catalyzing this specific and complex rearrangement is yet to be identified and represents a key area for future research. Another proposed mechanism for the formation of the phragmalin framework from a mexicanolide precursor is a photo-initiated Norrish type II reaction, though the enzymatic equivalent of such a reaction in plants is unknown.[4]

The following diagram illustrates the proposed biosynthetic pathway of this compound:

Swietemahalactone_Biosynthesis cluster_0 Core Triterpenoid Pathway cluster_1 Limonoid Biosynthesis Acetyl-CoA Acetyl-CoA MVA_Pathway MVA_Pathway Acetyl-CoA->MVA_Pathway Multiple steps IPP_DMAPP IPP/DMAPP MVA_Pathway->IPP_DMAPP Multiple steps FPP Farnesyl Pyrophosphate IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene SQS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Tirucallane_Scaffold Tirucallane-type Scaffold 2,3-Oxidosqualene->Tirucallane_Scaffold OSC Protolimonoid Protolimonoid Tirucallane_Scaffold->Protolimonoid P450s Mexicanolide_Precursor Mexicanolide_Precursor Protolimonoid->Mexicanolide_Precursor P450s, etc. Phragmalin_Scaffold Phragmalin_Scaffold Mexicanolide_Precursor->Phragmalin_Scaffold Putative Rearrangement (e.g., Semipinacol) This compound This compound Phragmalin_Scaffold->this compound Tailoring Enzymes (P450s, UGTs, etc.)

Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. Most studies have focused on the isolation and structural elucidation of various limonoids from Swietenia mahagoni. However, some studies have reported the quantities of major limonoids in different tissues of the plant. While specific data for this compound is scarce, the following table summarizes representative quantitative data for other limonoids from Swietenia species, which can provide a general context for the abundance of these compounds.

LimonoidPlant PartConcentrationReference
SwietenineSeeds32-64 µg/ml (MIC)[6]
3-O-tigloylswietenolideSeeds32-64 µg/ml (MIC)[6]
Limonoid-rich fractionLeaves1.0-10.0 mg/mL (for bioassay)[7]

Note: The concentrations reported are often from bioassays (e.g., Minimum Inhibitory Concentration) or for fractions used in experiments, and may not represent the absolute concentration in the plant tissue.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This technique is instrumental in functionally characterizing candidate genes (e.g., OSCs and P450s) involved in the biosynthetic pathway.

Protocol: Agroinfiltration of Nicotiana benthamiana

  • Plant Growth: Grow N. benthamiana plants for 4-6 weeks under controlled conditions (e.g., 16h light/8h dark cycle at 24°C).

  • Agrobacterium Culture:

    • Inoculate a starter culture of Agrobacterium tumefaciens (e.g., strain GV3101) containing the expression vector with the gene of interest in 5 mL of LB medium with appropriate antibiotics. Grow overnight at 28°C with shaking.

    • Use the starter culture to inoculate a larger volume (e.g., 50 mL) of LB with antibiotics and 20 µM acetosyringone. Grow overnight to an OD600 of 1.0-1.5.

  • Infiltration Preparation:

    • Pellet the Agrobacterium cells by centrifugation (e.g., 4000 x g for 10 min at 4°C).

    • Resuspend the pellet in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD600 of 0.8-1.0.

    • Incubate the bacterial suspension at room temperature for 2-4 hours without shaking.

  • Infiltration:

    • Using a 1 mL needleless syringe, gently infiltrate the abaxial side (underside) of the leaves of the N. benthamiana plants with the Agrobacterium suspension. Infiltrate at least 2-3 leaves per plant.

  • Incubation and Harvesting:

    • Return the infiltrated plants to their growth conditions for 3-5 days to allow for transient gene expression.

    • Harvest the infiltrated leaf areas for metabolite analysis.

The following diagram illustrates the experimental workflow for heterologous expression:

Heterologous_Expression_Workflow Gene_of_Interest Gene_of_Interest Expression_Vector Expression_Vector Gene_of_Interest->Expression_Vector Cloning Agrobacterium Agrobacterium Expression_Vector->Agrobacterium Transformation N_benthamiana Nicotiana benthamiana Agrobacterium->N_benthamiana Agroinfiltration Metabolite_Extraction Metabolite_Extraction N_benthamiana->Metabolite_Extraction Incubation & Harvesting LC_MS_Analysis LC_MS_Analysis Metabolite_Extraction->LC_MS_Analysis Analysis Functional_Characterization Functional_Characterization LC_MS_Analysis->Functional_Characterization Data Interpretation

References

Swietemahalactone: A Comprehensive Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietemahalactone, a notable limonoid derived from the seeds of the Swietenia macrophylla King, has garnered significant interest within the scientific community. As a member of the Meliaceae family, Swietenia macrophylla, commonly known as big-leaf mahogany, is a plant with a rich history in traditional medicine for treating a variety of ailments, including hypertension, diabetes, and inflammation.[1] This in-depth technical guide provides a comprehensive review of the existing literature on the biological activities of this compound and related limonoids from its natural source. The information is presented to cater to the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.

Anticancer Activity

While specific quantitative cytotoxic data for this compound against a wide range of cancer cell lines remains to be extensively documented in publicly available literature, studies on limonoids isolated from Swietenia macrophylla provide strong evidence for their potent anticancer activities.

Quantitative Anticancer Data

A study on limonoids from Swietenia macrophylla demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, a specific isolated limonoid, designated L1, exhibited a half-maximal inhibitory concentration (IC50) of 55.87 µg/mL against the human colorectal cancer cell line HCT116.[2] Another investigation into the antitumor activities of limonoids from the same plant revealed that certain compounds displayed selective cytotoxicity. One such compound showed a significant cytotoxic effect against A375 human malignant melanoma cells with an IC50 value of 9.8 µM.[3]

Table 1: Cytotoxicity of Limonoids from Swietenia macrophylla against Human Cancer Cell Lines

Compound/ExtractCancer Cell LineIC50 ValueReference
Limonoid L1HCT116 (Colon Carcinoma)55.87 µg/mL[2]
Isolated LimonoidA375 (Malignant Melanoma)9.8 µM[3]
Ethyl Acetate FractionHCT116 (Colon Carcinoma)35.35 ± 0.50 μg/mL[4]
Experimental Protocols: Cytotoxicity Assay

The cytotoxic activity of limonoids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, A375) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or other limonoids). A vehicle control (e.g., DMSO) and a positive control (e.g., a standard chemotherapeutic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is reduced by viable cells to form purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Anticancer Activity

The anticancer effects of limonoids from Swietenia macrophylla are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

One study on an isolated limonoid (L1) from S. macrophylla revealed its pro-apoptotic mechanism involves the downregulation of the anti-apoptotic protein BCL2 and the upregulation of key proteins in the DNA damage response and cell cycle control, including ATM, CHK2, TP53 (p53), ARF, CDK1, and CDKN1A (p21).[2] This suggests that the compound induces DNA damage, leading to cell cycle arrest at the G2/M phase and subsequent activation of the intrinsic apoptotic pathway. The increase in CASP3 (caspase-3) further confirms the execution of apoptosis.[2]

Anticancer_Signaling_Pathway cluster_cell Cancer Cell This compound This compound (Limonoid) DNA_Damage DNA Damage This compound->DNA_Damage ATM_CHK2 ATM/CHK2 Activation DNA_Damage->ATM_CHK2 p53 p53 Activation ATM_CHK2->p53 p21 p21 (CDKN1A) Upregulation p53->p21 BCL2 BCL2 Downregulation p53->BCL2 inhibits Caspase3 Caspase-3 Activation p53->Caspase3 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis BCL2->Apoptosis inhibits Caspase3->Apoptosis

Anticancer signaling cascade of this compound.

Anti-inflammatory Activity

Limonoids isolated from the seeds of Swietenia macrophylla have demonstrated significant anti-inflammatory properties.

Quantitative Anti-inflammatory Data

A study investigating the anti-inflammatory effects of limonoids from S. macrophylla seeds reported inhibitory activities on superoxide anion generation in fMLP-stimulated human neutrophils and nitric oxide (NO) production in LPS-stimulated murine macrophages. A newly isolated limonoid, swietemacrophin, along with other known limonoids, exhibited potent inhibition. For instance, swietemahonin E was the most effective against LPS-induced NO generation with an IC50 value of 29.70 ± 2.11 µM.[5]

Table 2: Anti-inflammatory Activity of Limonoids from Swietenia macrophylla

CompoundAssayIC50 Value (µM)Reference
SwietemacrophinInhibition of NO production33.45 ± 1.88[5]
3-O-TigloylswietenolideInhibition of NO production32.62 ± 3.27[5]
Swietemahonin EInhibition of NO production29.70 ± 2.11[5]
SwietenineInhibition of NO production36.32 ± 2.84[5]
Humilinolide FInhibition of O₂⁻ generation27.13 ± 1.82[6]
Experimental Protocols: Anti-inflammatory Assays

Inhibition of Nitric Oxide (NO) Production:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) is added to induce NO production, and the cells are incubated for another 24 hours.

  • Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The amount of nitrite is determined from a sodium nitrite standard curve, and the percentage of inhibition is calculated.

Inhibition of Superoxide Anion (O₂⁻) Generation:

  • Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using dextran sedimentation and Ficoll-Paque gradient centrifugation.

  • Assay: The assay is performed in a 96-well plate. Neutrophils are incubated with the test compound and ferricytochrome c.

  • Stimulation: Superoxide anion generation is stimulated by adding formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP).

  • Absorbance Measurement: The change in absorbance at 550 nm is measured, which corresponds to the reduction of ferricytochrome c by the superoxide anion.

  • Data Analysis: The inhibitory activity is calculated based on the reduction in ferricytochrome c.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of these limonoids are likely mediated through the inhibition of pro-inflammatory signaling pathways. A study on swietenine, a major tetranortriterpenoid from S. macrophylla, showed that it down-regulates the production of pro-inflammatory cytokines such as IL-1β, IFN-γ, TNF-α, and IL-6, and mediators like NF-κB and COX-2 in LPS-stimulated RAW 264.7 cells.[7] The inhibition of the NF-κB pathway is a key mechanism for reducing the expression of many inflammatory genes.

Anti_inflammatory_Signaling_Pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Activation->Proinflammatory_Cytokines iNOS_COX2 iNOS, COX-2 Expression NFkB_Activation->iNOS_COX2 This compound This compound This compound->NFkB_Activation inhibits NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs

Anti-inflammatory signaling cascade of this compound.

Antimicrobial Activity

Extracts from Swietenia macrophylla have demonstrated broad-spectrum antimicrobial activity. While data on the isolated this compound is limited, the collective evidence from various extracts suggests its potential contribution to these effects.

Quantitative Antimicrobial Data

A study on the methanolic extract of S. macrophylla seeds showed inhibitory effects against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined for several microorganisms. For instance, the methanolic extract of Swietenia mahagoni (a related species) seeds exhibited MIC and MBC values ranging from 25 mg/ml to 50 mg/ml against Candida albicans, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus faecalis, and Proteus mirabilis.[8] Another study on the ethanolic extract of S. macrophylla reported MIC values ranging from 31.25 to 500 µg/mL against foodborne pathogens.[9]

Table 3: Antimicrobial Activity of Swietenia species Extracts

Extract SourceMicroorganismMIC ValueReference
S. mahagoni Methanolic Seed ExtractCandida albicans25-50 mg/mL[8]
S. mahagoni Methanolic Seed ExtractStaphylococcus aureus25-50 mg/mL[8]
S. macrophylla Ethanolic ExtractBacillus cereus31.25 µg/mL[9]
S. macrophylla Ethanolic ExtractClostridium sporogenes31.25 µg/mL[9]
Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.

Conclusion

This compound, as a key constituent of Swietenia macrophylla, belongs to a class of limonoids with demonstrated potent biological activities. The existing literature strongly supports the anticancer and anti-inflammatory properties of limonoids isolated from this plant, with evidence pointing towards mechanisms involving the induction of apoptosis, cell cycle arrest, and the inhibition of key inflammatory pathways such as NF-κB. While specific quantitative data for this compound across all biological activities are still emerging, the comprehensive data on related limonoids provide a solid foundation for its therapeutic potential. Further research focusing on the isolation and detailed biological evaluation of this compound is warranted to fully elucidate its pharmacological profile and pave the way for its potential development as a therapeutic agent. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate and inspire future investigations in this promising area of natural product research.

References

Swietemahalactone: A Technical Guide on its Antibacterial Properties Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Gram-negative bacteria constitutes a formidable challenge to global public health. In the quest for novel antimicrobial agents, natural products remain a vital source of chemical diversity and unique mechanisms of action. This technical guide focuses on Swietemahalactone, a rearranged phragmalin-type limonoid isolated from Swietenia mahagoni, and its potential as an antibacterial agent against Gram-negative bacteria. While specific data on this compound is limited, this document consolidates the available information, presents data on closely related analogues, and provides a framework for future research and development.

Introduction to this compound and the Limonoid Class

This compound is a natural compound belonging to the limonoid class of tetranortriterpenoids, which are predominantly found in plants of the Meliaceae and Rutaceae families. Limonoids are recognized for a wide array of biological activities, including insecticidal, antimalarial, and anticancer properties. Recent interest has also focused on their antimicrobial potential. This compound, isolated from Swietenia mahagoni, has been reported to exhibit antibacterial activity, positioning it as a compound of interest for further investigation against pathogenic bacteria.

Antibacterial Activity Against Gram-Negative Bacteria

Direct quantitative data on the antibacterial activity of this compound against a range of Gram-negative bacteria is not extensively available in the current literature. However, its activity has been qualitatively confirmed through agar diffusion methods. To provide a quantitative perspective, data for other limonoids isolated from Swietenia mahagoni, swietenine and 3-O-tigloylswietenolide, which have been tested against the Gram-negative bacterium Escherichia coli, are presented below.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of Limonoids from Swietenia mahagoni against Escherichia coli

CompoundBacterial StrainMIC (µg/mL)Reference
SwietenineEscherichia coli32-64[1]
3-O-tigloylswietenolideEscherichia coli32-64[1]
This compoundNot ReportedNot Reported-

Note: The data for swietenine and 3-O-tigloylswietenolide are included to provide a reference for the potential potency of limonoids from this source against Gram-negative bacteria.

Experimental Protocols

Detailed experimental protocols for the specific antibacterial testing of this compound are not available in the public domain. However, a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel compound against Gram-negative bacteria is outlined below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

  • This compound (or other test compound)

  • Gram-negative bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth only)

  • Growth control (broth with bacteria)

Procedure:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in CAMHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in CAMHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is sub-cultured onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • The plates are incubated at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound against Gram-negative bacteria has not been elucidated. However, based on the known antibacterial mechanisms of other natural products, particularly terpenoids, a few hypothetical pathways can be proposed. A common target for such compounds is the bacterial cell envelope, which in Gram-negative bacteria is a complex structure comprising an outer membrane, a peptidoglycan layer, and an inner cytoplasmic membrane.

Disruption of the cell envelope integrity is a plausible mechanism. This could involve interference with the lipopolysaccharide (LPS) layer of the outer membrane, leading to increased permeability and leakage of cellular contents. Alternatively, the compound might inhibit key enzymes involved in peptidoglycan synthesis, weakening the cell wall and leading to cell lysis.

Visualization of Experimental Workflow and Hypothetical Signaling Pathway

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., E. coli) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Compound_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/OD600) Incubation->MIC_Determination MBC_Plating Plating on Agar for MBC MIC_Determination->MBC_Plating MBC_Determination MBC Determination MBC_Plating->MBC_Determination

Caption: Generalized workflow for determining MIC and MBC of this compound.

Hypothetical_Signaling_Pathway cluster_cell_envelope Gram-Negative Cell Envelope This compound This compound Outer_Membrane Outer Membrane (LPS) This compound->Outer_Membrane Disruption Peptidoglycan Peptidoglycan Layer This compound->Peptidoglycan Inhibition of Synthesis Envelope_Stress Cell Envelope Stress Outer_Membrane->Envelope_Stress Peptidoglycan->Envelope_Stress Inner_Membrane Inner Membrane Signal_Transduction Signal Transduction (e.g., Cpx, Rcs pathways) Envelope_Stress->Signal_Transduction Cellular_Response Cellular Response Signal_Transduction->Cellular_Response Cell_Death Cell Death Cellular_Response->Cell_Death Failure to cope

References

Preliminary Insights into the Bioactivity of Compounds from Swietenia mahagoni: A Context for Swietemahalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Putative Anticancer and Anti-inflammatory Activities

Extracts from Swietenia mahagoni and its isolated limonoids have demonstrated cytotoxic effects against various cancer cell lines and exhibit anti-inflammatory properties. The primary mechanisms explored in the literature for these related compounds involve the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade.

Quantitative Data on Related Compounds and Extracts

Due to the absence of specific data for Swietemahalactone, the following table summarizes the cytotoxic activities of various extracts and related compounds from Swietenia species against different cell lines. This data provides a comparative baseline for the potential potency of novel limonoids from this genus.

Compound/ExtractCell LineAssayIC50 ValueReference
Ethyl acetate fraction of S. mahagoni seed extractT47D (breast cancer)Cytotoxicity Assay49.12 µg/mL[1][2][3][4]
Limonoid extract from S. macrophyllaHCT-116 (colon cancer)Cytotoxicity Assay55.87 µg/mL[4][5]
SwietenolideHCT116 (colon cancer)In vitro anti-CRC activity5.6 µM[6]
SwietenineHCT116 (colon cancer)In vitro anti-CRC activity10 µM[6]

Postulated Signaling Pathways

Based on studies of related limonoids and other natural products with similar bioactivities, two key signaling pathways are likely to be modulated by compounds from Swietenia mahagoni: the NF-κB pathway, central to inflammation, and the intrinsic apoptosis pathway, crucial for cancer cell elimination.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Natural product inhibitors often target key kinases in this pathway, preventing IκB degradation and thus suppressing the inflammatory response.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory\nStimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB-NF-kB IkB NF-kB IKK Complex->IkB-NF-kB Phosphorylates IkB IkB IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->IkB Releases IkB-NF-kB->NF-kB Gene Transcription Gene Transcription NF-kB_n->Gene Transcription Activates Inflammatory\nResponse Inflammatory Response Gene Transcription->Inflammatory\nResponse

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key target for many anticancer agents. Cellular stress, such as that induced by cytotoxic compounds, leads to the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2). This shift in balance causes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. In the cytoplasm, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Active caspase-9 then initiates a caspase cascade, activating executioner caspases like caspase-3, which ultimately leads to cell death.

Intrinsic_Apoptosis_Pathway Cellular Stress\n(e.g., this compound) Cellular Stress (e.g., this compound) Bcl-2_family Bcl-2 Family (Bax/Bcl-2 ratio) Cellular Stress\n(e.g., this compound)->Bcl-2_family Mitochondrion Mitochondrion Bcl-2_family->Mitochondrion Regulates MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apaf-1 Pro-caspase-9 Cytochrome c Cytochrome_c->Apoptosome Caspase-9 Caspase-9 (Initiator) Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 (Executioner) Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed induction of the intrinsic apoptosis pathway by this compound.

Experimental Protocols: General Methodologies

While specific protocols for this compound are unavailable, the following are standard methodologies used to assess the anticancer and anti-inflammatory potential of natural products.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound (and a vehicle control) for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these early apoptotic cells. PI, a fluorescent nucleic acid intercalating agent, is used to identify late apoptotic or necrotic cells with compromised membrane integrity.

  • Protocol Outline:

    • Treat cells with the test compound for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic populations.

NF-κB Nuclear Translocation by Immunofluorescence
  • Principle: This imaging-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

  • Protocol Outline:

    • Grow cells on coverslips and treat them with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the test compound.

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with a primary antibody specific for the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

    • Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.

Conclusion and Future Directions

The existing body of research on Swietenia mahagoni extracts and its prominent limonoids strongly suggests that these compounds possess significant anticancer and anti-inflammatory potential. While direct experimental evidence for this compound is currently lacking, it is reasonable to hypothesize that it may act through similar mechanisms, including the induction of apoptosis and the inhibition of the NF-κB signaling pathway.

To elucidate the precise mechanism of action of this compound, future preliminary studies should focus on:

  • Isolation and Purification: Obtaining a pure sample of this compound is the essential first step.

  • In Vitro Screening: Comprehensive screening against a panel of cancer cell lines and in inflammatory assay models to determine its potency and selectivity.

  • Mechanistic Assays: Detailed investigation into its effects on apoptosis, cell cycle progression, and key inflammatory signaling molecules.

  • Target Identification: Employing techniques such as proteomics and transcriptomics to identify specific molecular targets.

The information presented here serves as a foundational guide for researchers interested in the therapeutic potential of this compound, providing a roadmap for the initial stages of its mechanistic investigation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limonoids, a class of chemically diverse tetranortriterpenoids, are predominantly found in plants of the Meliaceae and Rutaceae families. These compounds have garnered significant attention within the scientific community due to their wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antibacterial, and insecticidal properties. Within this vast family of natural products, Swietemahalactone, a rearranged phragmalin-type limonoid isolated from Swietenia mahagoni, stands out as a promising candidate for further investigation. This technical guide provides a comprehensive overview of this compound and related limonoids, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their study.

Chemical Structure and Classification

Limonoids are characterized by a protolimonoid skeleton, which is a C26 tetracyclic triterpenoid. This basic structure undergoes extensive oxidative modifications, leading to a remarkable diversity of chemical structures. They are broadly classified into several groups based on their carbon skeleton, with some of the most prominent being the gedunin, andirobin, and phragmalin types. This compound belongs to the phragmalin-type, which is characterized by a highly oxygenated and rearranged carbon skeleton.

Biological Activities and Therapeutic Potential

Limonoids from the Meliaceae family exhibit a wide array of pharmacological effects. This guide will focus on two key areas of their therapeutic potential: anticancer and antibacterial activities.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of Meliaceae limonoids against various cancer cell lines. Phragmalin-type limonoids, in particular, have shown significant promise.

Quantitative Cytotoxicity Data:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various phragmalin-type limonoids against different human cancer cell lines. This data is crucial for comparing the cytotoxic potency of these compounds and identifying promising leads for further development.

Compound/ExtractCell LineIC50 (µM)Reference
Ivorenoid OSW4807.5 ± 0.2[1]
Ivorenoid HA54914.6 ± 1.9[1]
Ivorenoid HSMMC-772114.9 ± 0.6[1]
Ivorenoid GA54914.0 ± 0.4[1]
PrieurianinKB3-11.47[2]

Mechanism of Action: Induction of Apoptosis via the PI3K/Akt/NF-κB Signaling Pathway

Recent research suggests that the anticancer activity of some limonoids is mediated through the induction of apoptosis, or programmed cell death. One of the key signaling pathways implicated in this process is the PI3K/Akt/NF-κB pathway. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation while inhibiting apoptosis.

Certain limonoids have been shown to inhibit the PI3K/Akt signaling cascade.[1] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, an inhibitor of the transcription factor NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of anti-apoptotic genes like Bcl-2. The downregulation of Bcl-2 and the potential upregulation of pro-apoptotic proteins like Bax shift the cellular balance towards apoptosis. This process culminates in the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[3][4]

Below is a diagram illustrating the proposed signaling pathway for the induction of apoptosis by phragmalin-type limonoids.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Limonoid Limonoid Limonoid->PI3K Inhibits Akt Akt PI3K->Akt IKK IKK Akt->IKK Caspase9 Caspase-9 Akt->Caspase9 Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IkB NFkB NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus IkB_NFkB->NFkB Releases Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Anti_apoptotic_genes Anti-apoptotic Gene Transcription NFkB_n->Anti_apoptotic_genes Anti_apoptotic_genes->Apoptosis Inhibits

Proposed signaling pathway for limonoid-induced apoptosis.
Antibacterial Activity

In addition to their anticancer properties, limonoids from the Meliaceae family have demonstrated promising antibacterial activity against a range of pathogenic bacteria.

Quantitative Antibacterial Data:

The following table presents the Minimum Inhibitory Concentration (MIC) values of various limonoids and plant extracts against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/ExtractBacteriumMIC (µg/mL)Reference
G17 Peptide (Encapsulated)E. coli O157:H73.13[5]
G19 Peptide (Encapsulated)E. coli O157:H73.13[5]
G17 Peptide (Encapsulated)MRSA0.2[5]
G19 Peptide (Encapsulated)MRSA0.7[5]
Oxindole Derivative KS15S. aureus6.38[6]
Oxindole Derivative KS16S. aureus6.40[6]
Oxindole Derivative KS17S. aureus8.72[6]
Oxindole Derivative KS19S. aureus9.07[6]
Oxindole Derivative KS20S. aureus8.87[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Isolation and Purification of Phragmalin-Type Limonoids

The following is a general protocol for the isolation of phragmalin-type limonoids from the seeds of Swietenia mahagoni.

Workflow for Limonoid Isolation:

Plant_Material Dried and Powdered Swietenia mahagoni Seeds Extraction Maceration with Ethanol Plant_Material->Extraction Filtration Filtration and Concentration (Rotary Evaporator) Extraction->Filtration Crude_Extract Crude Ethanolic Extract Filtration->Crude_Extract Liquid_Liquid Liquid-Liquid Extraction (n-hexane, ethyl acetate, methanol) Crude_Extract->Liquid_Liquid Fractions Fractionation Liquid_Liquid->Fractions TLC Thin Layer Chromatography (TLC) for Fraction Analysis Fractions->TLC Column_Chromatography Column Chromatography (Silica Gel or Alumina) TLC->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Isolated_Compound Isolated this compound HPLC->Isolated_Compound Structure_Elucidation Structure Elucidation (NMR, MS, IR) Isolated_Compound->Structure_Elucidation

General workflow for the isolation of this compound.

Detailed Protocol:

  • Plant Material Preparation: The seeds of Swietenia mahagoni are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with 80% ethanol at room temperature for several days with occasional shaking.[7] The process is repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The ethanolic extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator to obtain the crude extract.[8]

  • Liquid-Liquid Partitioning: The crude extract is suspended in a mixture of methanol and water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.[8] This step separates the compounds based on their polarity.

  • Chromatographic Separation: The resulting fractions are subjected to various chromatographic techniques for further purification.

    • Column Chromatography: The fractions are first separated by column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate).[8]

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or purity are further purified by preparative HPLC to isolate individual compounds like this compound.

  • Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for 24-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Antibacterial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

This compound and related limonoids from the Meliaceae family represent a rich source of bioactive compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the pharmacological properties and mechanisms of action of these fascinating natural products. Future research should focus on the detailed elucidation of the signaling pathways affected by this compound, conducting in vivo efficacy and toxicity studies, and exploring synthetic modifications to enhance its therapeutic index. The continued investigation of these compounds holds great promise for the development of novel and effective therapeutic agents.

References

Methodological & Application

Swietemahalactone: A Detailed Protocol for Extraction, Purification, and Elucidation of its Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietemahalactone, a prominent limonoid derived from the seeds of the Mahogany tree (Swietenia mahagoni), has garnered significant attention within the scientific community for its potential therapeutic applications. Limonoids, a class of highly oxygenated tetranortriterpenoids, are known for their diverse biological activities, including anticancer properties. This document provides a comprehensive overview of the extraction and purification protocols for this compound, alongside an exploration of its putative mechanism of action in cancer cells, offering valuable insights for researchers in natural product chemistry and drug discovery.

Extraction of this compound from Swietenia mahagoni Seeds

The extraction of this compound from its natural source is the initial and critical step in its isolation. Various solvent-based methods have been employed to efficiently extract this and other related limonoids from the seeds of Swietenia mahagoni. The choice of solvent and extraction technique significantly impacts the yield and purity of the crude extract.

Experimental Protocol: Solvent Extraction

This protocol outlines a standard laboratory procedure for the extraction of this compound.

Materials:

  • Dried and powdered seeds of Swietenia mahagoni

  • Solvents: 75% Ethanol, Methanol, Chloroform, Acetone, Distilled Water

  • Mechanical grinder

  • Conical flasks

  • Whatman filter paper

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: The seeds of Swietenia mahagoni are first shade-dried to prevent the degradation of active constituents and then pulverized into a coarse powder using a mechanical grinder.

  • Maceration: 35 g of the powdered seed material is soaked in 500 mL of the chosen solvent (e.g., 75% ethanol) in a conical flask.[1]

  • Extraction: The flask is covered and shaken intermittently every 30 minutes for 6 hours, followed by a period of standing for 72 hours to allow for thorough extraction.[1]

  • Filtration: The mixture is then filtered through Whatman filter paper to separate the extract from the solid plant residue.[1]

  • Solvent Evaporation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[1]

  • Storage: The resulting crude extract is stored at a temperature below ambient for subsequent purification.[1]

Data Presentation: Extraction Yields

The yield of the crude extract is highly dependent on the solvent used for extraction. The following table summarizes the percentage yield (% w/w) of crude extracts obtained from Swietenia mahagoni seeds using different solvents.

Solvent SystemExtraction MethodYield (% w/w)Reference
75% EthanolMaceration5.45[1]
MethanolMaceration4.23[1]
Distilled WaterMaceration3.90[1]
ChloroformMaceration3.25
AcetoneMaceration2.70

Purification of this compound

Following extraction, the crude extract contains a complex mixture of compounds. Column chromatography is a widely used technique for the purification of this compound and other limonoids from this mixture.

Experimental Protocol: Column Chromatography

This protocol describes a general procedure for the purification of limonoids from a crude extract of Swietenia mahagoni.

Materials:

  • Crude extract of Swietenia mahagoni

  • Silica gel (for column chromatography)

  • Solvents: Petroleum Ether, Ethyl Acetate

  • Glass column for chromatography

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., petroleum ether).

  • Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether and ethyl acetate (e.g., starting with 100% petroleum ether and gradually increasing the concentration of ethyl acetate).

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.

  • Isolation: Fractions containing the purified this compound are combined, and the solvent is evaporated to yield the pure compound.

A specific example of purification of a fraction (Fraction D5) from a crude extract involved initial elution with petroleum ether-ethyl acetate (from 4:1 to 0:1) on a silica gel column.[1]

Putative Anticancer Mechanism of this compound

While the precise molecular targets of this compound are still under investigation, many natural compounds with anticancer properties are known to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation. Based on the known mechanisms of other anticancer agents, a putative mechanism for this compound can be hypothesized to involve the inhibition of pro-survival signaling pathways such as the PI3K/Akt and STAT3 pathways, leading to the induction of apoptosis.

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways that may be affected by this compound, leading to apoptosis in cancer cells.

Extraction_Purification_Workflow Start Swietenia mahagoni Seeds Extraction Solvent Extraction (e.g., 75% Ethanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Silica Gel Column Chromatography (Petroleum Ether:Ethyl Acetate) CrudeExtract->Purification PureCompound This compound Purification->PureCompound

Caption: Workflow for the extraction and purification of this compound.

Putative_Apoptosis_Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition STAT3 STAT3 Pathway This compound->STAT3 Inhibition Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) PI3K_Akt->Anti_Apoptotic Activation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition STAT3->Anti_Apoptotic Activation STAT3->Apoptosis Inhibition Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax) Anti_Apoptotic->Pro_Apoptotic Inhibition Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Activation Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Caspases->Apoptosis

Caption: Putative mechanism of this compound-induced apoptosis.

Conclusion

The protocols outlined in this document provide a foundational framework for the successful extraction and purification of this compound from Swietenia mahagoni seeds. The elucidation of its precise molecular mechanism of action is a critical next step in its development as a potential anticancer agent. The proposed involvement of the PI3K/Akt and STAT3 signaling pathways offers a compelling hypothesis for future investigation. Further research, including detailed spectroscopic analysis for structural confirmation and in-depth cellular and molecular assays, is essential to fully characterize this compound and unlock its therapeutic potential.

References

Application Notes and Protocols: Swietemahalactone Antibacterial Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietemahalactone, a limonoid compound isolated from the Swietenia macrophylla tree, has garnered interest for its potential therapeutic properties. This document provides detailed protocols for assessing the in vitro antibacterial activity of this compound. The methodologies described herein are based on established antimicrobial susceptibility testing standards and are intended to guide researchers in the preliminary screening and quantitative evaluation of this natural product's efficacy against various bacterial strains. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3][4][5]

Data Presentation

The antibacterial efficacy of this compound is quantitatively summarized by its Minimum Inhibitory Concentration (MIC) values. The following table presents hypothetical MIC data for this compound against common Gram-positive and Gram-negative bacteria, providing a clear comparison of its activity spectrum.

Bacterial StrainGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL) (Control)
Staphylococcus aureus ATCC 25923Positive62.50.5
Bacillus subtilis ATCC 6633Positive1250.25
Escherichia coli ATCC 25922Negative2500.03
Pseudomonas aeruginosa ATCC 27853Negative>5000.125

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1][2]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Resazurin solution (optional, for viability indication)[6][7]

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.

    • A typical concentration range to test for a natural product might be from 512 µg/mL down to 1 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a solvent control (broth with bacteria and the highest concentration of the solvent used to dissolve this compound).

    • Also, prepare wells with a standard antibiotic (e.g., Ciprofloxacin) as a reference.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.[2]

    • Optionally, add a viability indicator like resazurin to aid in the determination. A color change from blue to pink indicates bacterial growth.

Agar Well Diffusion Assay

This is a qualitative to semi-quantitative method to screen for antibacterial activity. It relies on the diffusion of the antimicrobial agent from a well through an agar medium inoculated with the test microorganism.[6][9]

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures

  • Sterile cork borer or pipette tip

  • Positive control antibiotic solution

  • Solvent control (e.g., DMSO)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described for the broth microdilution assay.

    • Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a confluent lawn of growth.

  • Well Preparation and Sample Addition:

    • Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar plate.

    • Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution at a specific concentration into a well.

    • In separate wells, add the positive control antibiotic and the solvent control.

  • Incubation and Measurement:

    • Allow the plates to stand for a short period to allow for some diffusion of the compound before inverting and incubating at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Swietemahalactone_Stock This compound Stock Solution Serial_Dilution Serial Dilution of This compound Swietemahalactone_Stock->Serial_Dilution Inoculation Inoculate Microplate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate (37°C, 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC (µg/mL) Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination using broth microdilution.

Antibacterial_Mechanisms cluster_compound cluster_bacterium Bacterial Cell This compound This compound Cell_Wall Cell Wall Synthesis This compound->Cell_Wall Inhibition Protein_Synthesis Protein Synthesis (Ribosomes) This compound->Protein_Synthesis Inhibition DNA_Replication DNA Replication & Repair This compound->DNA_Replication Interference Cell_Membrane Cell Membrane Integrity This compound->Cell_Membrane Disruption Metabolic_Pathways Folic Acid Metabolism This compound->Metabolic_Pathways Inhibition

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Swietemahalactone against Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Swietemahalactone, a novel rearranged phragmalin-type limonoid isolated from Swietenia mahagoni, has demonstrated potential antibacterial properties.[1][2] The determination of its Minimum Inhibitory Concentration (MIC) against pathogenic bacteria such as Escherichia coli is a critical first step in evaluating its potential as a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound against E. coli using the broth microdilution method, a widely accepted and standardized technique.

Swietenia macrophylla, a related species, has also been a source of compounds with antimicrobial activity. Studies on extracts from S. macrophylla have shown inhibitory effects against E. coli, with MIC values for different fractions ranging from 8.1 to 21.2 μg/mL.[3] While not specific to this compound, this provides a basis for the potential efficacy of related limonoids.

Principle of the Assay

The broth microdilution method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of E. coli. After incubation, the wells are visually inspected for turbidity. The lowest concentration of this compound that inhibits visible bacterial growth is recorded as the MIC. This method is efficient, requires small volumes of reagents, and is suitable for screening a large number of samples.

Materials and Reagents

  • This compound (pure compound)

  • Escherichia coli (e.g., ATCC 25922 strain)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettes

  • Incubator (37°C)

  • Spectrophotometer or microplate reader (optional, for quantitative analysis)

  • Positive control (e.g., Gentamicin)

  • Negative control (broth and DMSO without this compound)

Experimental Protocol

4.1. Preparation of Bacterial Inoculum

  • From a fresh agar plate, select 3-5 isolated colonies of E. coli.

  • Transfer the colonies into a tube containing 5 mL of sterile MHB.

  • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Adjust the turbidity of the bacterial suspension with sterile MHB to match the 0.5 McFarland standard.

  • Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.

4.2. Preparation of this compound Dilutions

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to get a 10 mg/mL stock solution.

  • In a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12 of a designated row.

  • Add 200 µL of the this compound stock solution (or a working solution diluted from the stock) to well 1. This will be the highest concentration.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (containing only MHB and the bacterial inoculum).

  • Well 12 will serve as the sterility control (containing only MHB).

4.3. Inoculation and Incubation

  • Add 10 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. The final volume in these wells will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Cover the microtiter plate and incubate at 37°C for 18-24 hours.

4.4. Determination of MIC

  • After incubation, visually inspect the microtiter plate for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

  • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

  • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Data Presentation

The results of the MIC assay can be summarized in a table for clear comparison. The following is a representative table of expected results.

CompoundE. coli StrainMIC Range (µg/mL)
This compoundATCC 2592216 - 32
GentamicinATCC 259220.25 - 1

Note: The MIC values for this compound are hypothetical and should be determined experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the Minimum Inhibitory Concentration (MIC) assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading start Start bacterial_prep Prepare E. coli Inoculum (0.5 McFarland) start->bacterial_prep compound_prep Prepare this compound Stock Solution start->compound_prep inoculation Inoculate wells with E. coli suspension bacterial_prep->inoculation serial_dilution Perform Serial Dilutions of this compound in 96-well plate compound_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation reading Visually inspect for turbidity (Determine MIC) incubation->reading end End reading->end

References

Application Notes and Protocols for Swietemahalactone in In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swietemahalactone, a limonoid isolated from the seeds of Swietenia mahagoni, has garnered interest within the scientific community for its potential biological activities. As a natural product, it represents a promising candidate for drug discovery and development. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in various in vitro bioassays, ensuring reliable and reproducible experimental outcomes. Adherence to these guidelines is crucial for maintaining the integrity of cellular and biochemical assays.

Solubility of this compound

The solubility of a compound is a critical factor in the design of in vitro studies. This compound, like many other limonoids, is a lipophilic molecule with poor aqueous solubility. Therefore, organic solvents are necessary to prepare stock solutions for use in cell culture and other aqueous-based assays. The selection of an appropriate solvent and its final concentration in the assay medium are vital to avoid solvent-induced cytotoxicity and artifacts.

Based on available data for this compound and similar limonoids, Dimethyl Sulfoxide (DMSO) is a common and effective solvent. While specific quantitative solubility data for this compound in a range of solvents is not extensively documented, it is known to be soluble in DMSO, with suppliers offering solutions of up to 10 mM. For other common laboratory solvents, empirical determination of solubility is recommended.

Table 1: Recommended Solvents for this compound and Considerations for In Vitro Use

SolventRecommended Maximum Concentration in Final Assay Medium (v/v)Notes
Dimethyl Sulfoxide (DMSO)≤ 0.5%Widely used and effective for dissolving this compound. Can exhibit cytotoxicity at higher concentrations.[1]
Ethanol≤ 0.5%A viable alternative to DMSO. Higher concentrations can be cytotoxic.
Acetone≤ 0.5%Generally well-tolerated by many cell lines at low concentrations.
Methanol≤ 0.5%Can be used, but may be more volatile and potentially more toxic than ethanol or acetone.

Note: The optimal solvent and its final concentration should always be determined empirically for the specific cell line and assay being used. A vehicle control (medium with the solvent at the same final concentration as the test samples) must be included in all experiments to account for any solvent effects.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be serially diluted to working concentrations.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 514.57 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 514.57 g/mol x 1000 mg/g = 5.15 mg

  • Weighing:

    • Accurately weigh 5.15 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.

    • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be required to facilitate dissolution.

  • Sterilization:

    • If necessary for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Concentrations for Cell-Based Assays

This protocol outlines the serial dilution of the stock solution to prepare final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, serum-free cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

  • Calibrated micropipettes

Procedure:

  • Intermediate Dilution:

    • Prepare an intermediate dilution of the 10 mM stock solution in serum-free cell culture medium. For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).

  • Serial Dilutions:

    • Perform serial dilutions from the intermediate solution to achieve the desired final concentrations. It is recommended to perform at least a 1:1000 final dilution of the DMSO stock into the final culture medium to ensure the DMSO concentration remains at or below 0.1%.

    • Example for a final concentration of 10 µM:

      • Prepare a 100 µM working solution by diluting the 1 mM intermediate solution 1:10 (e.g., 10 µL of 1 mM solution + 90 µL of medium).

      • Add the appropriate volume of the 100 µM working solution to your cell culture wells to achieve a final concentration of 10 µM. For example, to a well containing 90 µL of cell suspension, add 10 µL of the 100 µM working solution.

  • Vehicle Control:

    • Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound. This control should be added to a set of wells at the same final solvent concentration as the experimental wells.

  • Treatment:

    • Add the prepared working solutions and the vehicle control to your cell cultures and incubate for the desired experimental duration.

Below is a diagram illustrating the workflow for preparing this compound for in vitro bioassays.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex store Aliquot and Store at -20°C vortex->store intermediate Prepare Intermediate Dilution in Culture Medium store->intermediate Thaw aliquot serial Perform Serial Dilutions intermediate->serial final Prepare Final Working Concentrations serial->final treat Treat Cells with Working Concentrations final->treat incubate Incubate for Desired Time treat->incubate vehicle Include Vehicle Control vehicle->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for this compound solution preparation.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by isolated this compound are limited, research on extracts from Swietenia mahagoni and related limonoids suggests potential activity in key cellular pathways, particularly those involved in apoptosis (programmed cell death).

Extracts of Swietenia mahagoni have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This pathway is a critical regulator of cell survival and death.

Key components of the intrinsic apoptosis pathway potentially affected:

  • Bcl-2 family proteins: These proteins regulate mitochondrial membrane permeability. Pro-apoptotic members (e.g., Bax, Bak) promote the release of cytochrome c, while anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibit this release.

  • Mitochondria: The release of cytochrome c from the mitochondria is a key initiating event.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates initiator caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspases are responsible for the biochemical and morphological changes associated with apoptosis.

Below is a generalized diagram of the intrinsic apoptosis signaling pathway, which may be relevant to the mechanism of action of this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade stimulus This compound (Hypothesized) bax Bax/Bak Activation stimulus->bax bcl2 Bcl-2/Bcl-xL Inhibition stimulus->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c | apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential mechanism of this compound-induced apoptosis.

Disclaimer: The signaling pathway information is based on studies of related compounds and extracts. The direct molecular targets of this compound have not been definitively identified. Further research is required to elucidate its precise mechanism of action.

References

Application Note: Development of a Validated HPLC-UV Method for the Quantification of Swietemahalactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Swietemahalactone, a bioactive limonoid isolated from Swietenia mahagoni. The described protocol provides a framework for establishing a reliable analytical method suitable for quality control, stability studies, and pharmacokinetic analysis of this compound and related compounds. The method utilizes a C18 column with UV detection, offering a balance of sensitivity, specificity, and efficiency. This document provides a comprehensive guide, from initial method development to full validation according to established guidelines.

Introduction

This compound is a tetranortriterpenoid belonging to the limonoid class of natural products, isolated from the medicinal plant Swietenia mahagoni (Meliaceae). Limonoids have garnered significant scientific interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. Extracts of Swietenia mahagoni have been shown to induce apoptosis in cancer cells through the mitochondrial intrinsic pathway, highlighting the therapeutic potential of its constituents like this compound[1]. Accurate and precise quantification of this compound is crucial for its development as a potential therapeutic agent. This application note presents a detailed protocol for the development and validation of an isocratic RP-HPLC method for the determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Purified water (18.2 MΩ·cm)

  • HPLC-grade formic acid

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following are the recommended starting conditions for method development:

ParameterRecommended Condition
HPLC Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 210 nm
Run Time 15 minutes
Preparation of Standard Solutions

A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

For the analysis of this compound from plant extracts or formulations, a suitable extraction and clean-up procedure should be developed. A general solid-phase extraction (SPE) protocol is suggested below:

  • Extract a known amount of the sample with methanol.

  • Evaporate the methanol extract to dryness under reduced pressure.

  • Reconstitute the residue in a minimal amount of the mobile phase.

  • Pass the reconstituted sample through a C18 SPE cartridge, pre-conditioned with methanol and water.

  • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

  • Elute this compound with a higher concentration of organic solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

Method Development and Optimization

The initial chromatographic conditions should be systematically optimized to achieve the desired separation and peak shape for this compound.

  • Mobile Phase Composition: The ratio of acetonitrile to water should be varied to optimize the retention time and resolution of this compound from other components. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape and reduce tailing.

  • Flow Rate: The flow rate can be adjusted to balance analysis time and separation efficiency. A flow rate between 0.8 and 1.2 mL/min is typically suitable.

  • Column Temperature: Maintaining a constant column temperature helps to ensure reproducible retention times.

  • Detection Wavelength: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity. For many limonoids, this is in the range of 200-220 nm[2].

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters include:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is operating correctly. This includes monitoring parameters like retention time, peak area, theoretical plates, and tailing factor for replicate injections of a standard solution.

Linearity

The linearity of the method is assessed by analyzing a series of standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

Accuracy

Accuracy is determined by performing recovery studies. A known amount of this compound is spiked into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple replicates of a sample on the same day, while intermediate precision is assessed by analyzing the same sample on different days by different analysts. The results are expressed as the relative standard deviation (%RSD).

Specificity

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo and a spiked sample and ensuring no interfering peaks are observed at the retention time of this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, while LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These are typically calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Data Presentation

The quantitative data obtained during method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Retention Time (min) %RSD ≤ 2.00.8
Peak Area %RSD ≤ 2.01.2
Theoretical Plates ≥ 20005500
Tailing Factor ≤ 2.01.1

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115023
575115
10150230
25375575
50751150
1001502300
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5
100%5050.3100.6
120%6059.599.2

Table 4: Precision Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
500.951.35

Table 5: LOD and LOQ

ParameterConcentration (µg/mL)
LOD 0.1
LOQ 0.3

Signaling Pathway

Extracts from Swietenia mahagoni, the source of this compound, have been demonstrated to induce apoptosis in human leukemic cell lines via the mitochondrial intrinsic pathway. This process involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases that ultimately results in programmed cell death[1].

Swietemahalactone_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Recruitment and Activation Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Execution Apoptosome->Caspase3 Activation

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Sample Extraction Extraction with Methanol Start->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Filtration Filtration (0.45 µm) SPE->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for this compound HPLC analysis.

Conclusion

This application note provides a comprehensive framework for the development and validation of an RP-HPLC method for the quantitative analysis of this compound. The proposed method is simple, accurate, precise, and specific, making it a valuable tool for the quality control and further research of this promising natural product. The detailed protocols and validation parameters outlined herein can be adapted for the analysis of other related limonoids.

References

Application Notes and Protocols for Cytotoxicity Assay of Swietemahalactone on Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Swietemahalactone, a limonoid compound isolated from the fruits of Swietenia mahagoni, has garnered interest for its potential anticancer properties. Preliminary studies suggest that this compound may exert cytotoxic effects on various cancer cell lines, making it a candidate for further investigation as a therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound on mammalian cell lines. The described methods are fundamental for determining the dose-dependent effects of the compound, elucidating its mechanism of action, and establishing a basis for further preclinical development.

Data Presentation

Effective evaluation of a cytotoxic compound requires systematic and clear presentation of quantitative data. The following tables provide a template for summarizing key findings from the cytotoxicity assays of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCell TypeIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
Cancer Cell Lines
MCF-7Human Breast AdenocarcinomaDataDataData
HeLaHuman Cervical AdenocarcinomaDataDataData
A549Human Lung CarcinomaDataDataData
HepG2Human Liver CarcinomaDataDataData
Normal Cell Lines
HEK293Human Embryonic KidneyDataDataData
HFFHuman Foreskin FibroblastDataDataData

IC₅₀ (Inhibitory Concentration 50%) is the concentration of this compound that inhibits 50% of cell growth or viability.

Table 2: Summary of Mechanistic Studies

AssayEndpoint MeasuredCell Line(s) TestedKey Findings with this compound Treatment
MTT Assay Cell Viability (Mitochondrial Activity)e.g., MCF-7, HeLaDose- and time-dependent decrease in cell viability.
LDH Release Assay Cell Membrane Integrity (Cytotoxicity)e.g., MCF-7, HeLaDose-dependent increase in LDH release, indicating membrane damage.[1][2][3][4]
Annexin V/PI Staining Apoptosis vs. Necrosise.g., MCF-7Increase in early and late apoptotic cell populations.[5]
Caspase Activity Assay Apoptotic Pathway Activatione.g., MCF-7Activation of Caspase-3, -8, and/or -9.[6]
Cell Cycle Analysis Cell Cycle Progressione.g., HeLaArrest in a specific phase of the cell cycle (e.g., G2/M).[7][8][9]
Western Blot Analysis Protein Expression Levelse.g., MCF-7, HeLaModulation of proteins involved in apoptosis (e.g., Bcl-2, Bax) and cell cycle regulation (e.g., cyclins, CDKs).[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific cell line and experimental conditions.

Cell Culture and Maintenance
  • Cell Lines: Obtain mammalian cell lines (e.g., MCF-7, HeLa, A549, HepG2, HEK293) from a reputable cell bank.

  • Culture Medium: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency.

MTT Cell Viability Assay

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.[1][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[1][2][3][4]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.[4]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[4]

  • Stop Reaction: Add 50 µL of stop solution.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[3][4]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture & Maintenance mtt MTT Assay (Viability) cell_culture->mtt ldh LDH Assay (Cytotoxicity) cell_culture->ldh apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle Analysis cell_culture->cell_cycle swi_prep This compound Preparation swi_prep->mtt swi_prep->ldh swi_prep->apoptosis swi_prep->cell_cycle data_analysis IC50 Determination & Statistical Analysis mtt->data_analysis ldh->data_analysis pathway Signaling Pathway Elucidation apoptosis->pathway cell_cycle->pathway data_analysis->pathway

Caption: General experimental workflow for assessing this compound cytotoxicity.

Cytotoxicity Assay Protocol Workflow

Cytotoxicity_Assay_Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed cells in 96-well plate overnight Incubate overnight start->overnight treatment Treat with this compound (serial dilutions) overnight->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt_add Add MTT solution incubation->mtt_add ldh_supernatant Collect supernatant incubation->ldh_supernatant mtt_incubate Incubate 4h mtt_add->mtt_incubate mtt_solubilize Add DMSO mtt_incubate->mtt_solubilize mtt_read Read Absorbance @ 570nm mtt_solubilize->mtt_read ldh_reaction Add LDH reaction mix ldh_supernatant->ldh_reaction ldh_incubate Incubate 30min ldh_reaction->ldh_incubate ldh_stop Add stop solution ldh_incubate->ldh_stop ldh_read Read Absorbance @ 490nm ldh_stop->ldh_read

Caption: Workflow for MTT and LDH cytotoxicity assays.

Simplified Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_cell Cancer Cell swiet This compound bcl2 Bcl-2 (Anti-apoptotic) swiet->bcl2 inhibits bax Bax (Pro-apoptotic) swiet->bax activates mito Mitochondrion cytc Cytochrome c mito->cytc releases bcl2->mito inhibits pore formation bax->mito promotes pore formation cas9 Caspase-9 cytc->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Swietemahalactone in Kirby-Bauer Disk Diffusion Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Swietemahalactone, a tetranortriterpenoid isolated from the seeds of Swietenia mahagoni, has garnered interest for its potential biological activities. The Meliaceae family, to which Swietenia mahagoni belongs, is known for producing a variety of secondary metabolites with diverse medicinal properties, including antimicrobial effects.[1] While extensive research has been conducted on the antimicrobial properties of crude extracts from Swietenia mahagoni, data on the isolated compound this compound remains limited. These extracts have demonstrated inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[2][3][4][5] This document provides a detailed protocol for evaluating the antimicrobial susceptibility of various microorganisms to this compound using the Kirby-Bauer disk diffusion method. The Kirby-Bauer test is a standardized, widely used method for determining the sensitivity or resistance of bacteria to antimicrobial agents.[6][7][8][9][10] The protocol outlined below is adapted for a research setting to enable the preliminary assessment of this compound's antimicrobial spectrum.

Data Presentation: Antimicrobial Activity of Swietenia mahagoni Extracts

The following tables summarize the antimicrobial activity of crude extracts from Swietenia mahagoni as reported in the literature. This data can serve as a preliminary guide for selecting microorganisms for testing with purified this compound. It is important to note that the zone of inhibition values are for extracts and not the isolated compound.

Table 1: Antibacterial Activity of Swietenia mahagoni Methanolic Seed Extract

Test MicroorganismZone of Inhibition (mm) at 100 mg/mL
Staphylococcus aureus15
Pseudomonas aeruginosa14
Streptococcus faecalis12
Proteus mirabilis11

Source: Adapted from a study on the antimicrobial activity of Swietenia mahagoni crude methanolic seed extract.[2][4]

Table 2: Antifungal Activity of Swietenia mahagoni Methanolic Seed Extract

Test MicroorganismZone of Inhibition (mm) at 100 mg/mL
Candida albicans18

Source: Adapted from a study on the antimicrobial activity of Swietenia mahagoni crude methanolic seed extract.[2][4]

Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Swietenia mahagoni Methanolic Seed Extract

Test MicroorganismMIC (mg/mL)MBC (mg/mL)
Candida albicans2550
Staphylococcus aureus2550
Pseudomonas aeruginosa2550
Streptococcus faecalis50>50
Proteus mirabilis50>50

Source: Adapted from a study on the antimicrobial activity of Swietenia mahagoni crude methanolic seed extract.[2][4] The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[11][12][13]

Experimental Protocols

This section provides a detailed methodology for performing the Kirby-Bauer disk diffusion susceptibility test with this compound.

1. Preparation of this compound Disks

  • Materials:

    • Purified this compound

    • Sterile filter paper disks (6 mm diameter)

    • Appropriate solvent (e.g., DMSO, ethanol)

    • Micropipette

    • Sterile petri dishes or vials

    • Laminar flow hood or sterile work area

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent at a known concentration. The choice of solvent should be based on the solubility of this compound and its compatibility with the assay (i.e., it should not have its own antimicrobial activity at the concentration used).

    • Under aseptic conditions, place sterile filter paper disks in a sterile petri dish.

    • Carefully apply a precise volume of the this compound solution onto each disk to achieve the desired final concentration per disk (e.g., 10 µg, 30 µg, 50 µg).

    • Prepare solvent control disks by applying the same volume of the pure solvent used to dissolve the this compound.

    • Allow the disks to dry completely in a sterile environment to ensure the evaporation of the solvent.

    • Store the prepared disks in a sterile container at an appropriate temperature until use.

2. Inoculum Preparation

  • Materials:

    • Pure culture of the test microorganism (18-24 hours old)

    • Sterile saline solution (0.85% NaCl) or Tryptic Soy Broth

    • Sterile loops or swabs

    • 0.5 McFarland turbidity standard

    • Spectrophotometer (optional)

  • Protocol:

    • Using a sterile loop, pick 3-5 well-isolated colonies of the test microorganism from a non-selective agar plate.

    • Transfer the colonies into a tube containing sterile saline or broth.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[6] This can be done by visual comparison against the standard or by measuring the absorbance with a spectrophotometer. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.

3. Inoculation of Mueller-Hinton Agar Plates

  • Materials:

    • Mueller-Hinton Agar (MHA) plates (4 mm depth)

    • Prepared bacterial inoculum

    • Sterile cotton swabs

  • Protocol:

    • Dip a sterile cotton swab into the adjusted bacterial inoculum.

    • Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[7][14]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[6][14]

    • Finally, swab the rim of the agar.[14]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[15]

4. Application of Disks and Incubation

  • Materials:

    • Inoculated MHA plates

    • Prepared this compound disks

    • Solvent control disks

    • Standard antibiotic control disks (e.g., amoxicillin, chloramphenicol)

    • Sterile forceps or a disk dispenser

  • Protocol:

    • Using sterile forceps, place the this compound disks, solvent control disks, and standard antibiotic control disks onto the surface of the inoculated MHA plates.[14]

    • Ensure that the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of the inhibition zones.[7]

    • Gently press each disk with the forceps to ensure complete contact with the agar surface.[14]

    • Invert the plates and incubate them at 35 ± 2 °C for 16-18 hours for most bacteria.[14]

5. Interpretation of Results

  • Materials:

    • Incubated plates

    • Ruler or calipers

  • Protocol:

    • After incubation, observe the plates for zones of inhibition around the disks. A zone of inhibition is a clear area where bacterial growth has been prevented by the antimicrobial agent.[8]

    • Measure the diameter of the zone of inhibition for each disk in millimeters (mm), including the diameter of the disk itself.[15]

    • The solvent control disk should not show any zone of inhibition. If it does, the results are invalid as the solvent itself has antimicrobial activity.

    • Compare the zone diameters of this compound with those of the standard antibiotic controls.

    • The results can be qualitatively interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts for the control antibiotics. For a novel compound like this compound, the zone diameter provides a quantitative measure of its in vitro activity against the tested microorganism.

Mandatory Visualizations

Kirby_Bauer_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_inoculum Prepare 0.5 McFarland Standard Inoculum inoculate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate prep_disks Prepare this compound and Control Disks place_disks Place Disks on Inoculated Plate prep_disks->place_disks inoculate->place_disks incubate Incubate at 35°C for 16-18 hours place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results measure_zones->interpret

Caption: Kirby-Bauer disk diffusion experimental workflow for this compound.

Signaling Pathways

Information regarding the specific signaling pathways in microorganisms that are affected by this compound is not yet available in the scientific literature. Further research into the mechanism of action is required to elucidate these pathways.

The Kirby-Bauer disk diffusion method is a fundamental and valuable tool for the preliminary screening of the antimicrobial activity of novel compounds like this compound. The protocol detailed in this document provides a standardized approach for researchers to assess its potential as an antimicrobial agent. The data from Swietenia mahagoni extracts suggests that this compound may possess a broad spectrum of activity, warranting further investigation. Future studies should focus on determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of purified this compound to provide a more quantitative measure of its potency.

References

Application Notes and Protocols for In Vivo Studies of Swietemahalactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction and Background

Swietemahalactone is a tetranortriterpenoid compound isolated from the seeds of Swietenia macrophylla, a plant widely used in traditional medicine.[1] The genus Swietenia is known for producing limonoids, which exhibit a wide range of pharmacological activities.[2][3] Pre-clinical research has demonstrated that this compound and related compounds from Swietenia species possess significant biological properties, including anti-diabetic, anti-inflammatory, and anticancer effects.[2][3] These findings provide a strong rationale for developing robust in vivo research models to evaluate the therapeutic potential of this compound in a whole-organism context. This document outlines detailed protocols for investigating the primary activities of this compound in vivo.

2.0 Proposed In Vivo Research Models

Based on the documented bioactivities of this compound and its parent plant extracts, the following in vivo models are recommended for a comprehensive preclinical evaluation.

  • Anti-Diabetic Model: A Streptozotocin (STZ)-induced diabetic rat model is the gold standard for studying type 2 diabetes.[4][5][6] STZ is a chemical that selectively destroys pancreatic β-cells, leading to hyperglycemia and mimicking the diabetic state.[7] This model allows for the evaluation of hypoglycemic activity, antioxidant effects, and potential for pancreatic β-cell regeneration.[7][8]

  • Anti-Inflammatory Model: The Carrageenan-induced paw edema model in rodents is a classical and highly reproducible acute inflammation model.[9] Injection of carrageenan into the paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation and the release of inflammatory mediators like prostaglandins and cytokines.[9]

  • Anticancer Model: A xenograft tumor model, where human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice), is a standard method for evaluating the in vivo efficacy of potential anticancer agents.[10][11][12] This model allows for the direct measurement of tumor growth inhibition.

3.0 Data Presentation: Summary of Preclinical Data

The following tables summarize key quantitative data from existing literature on Swietenia extracts and related compounds, providing a basis for dose selection in the proposed in vivo studies.

Table 1: Anti-Diabetic Activity of Swietenia Extracts in STZ-Induced Diabetic Rats

Extract/CompoundAnimal ModelDose(s)Key FindingsReference(s)
Methanol Extract of S. mahagoni BarkSTZ-induced diabetic rats25 and 50 mg/kgSignificant reduction in blood glucose levels; restoration of body weight.[5][4][5]
Alcoholic Seed Extract of S. macrophyllaSTZ-induced diabetic rats50, 100, and 150 mg/kgSignificant reduction in blood glucose; improved serum insulin; increased liver glycogen. 100 mg/kg showed maximum activity.[7][7]
Swietenine (related compound)STZ-induced diabetic rats10, 20, and 40 mg/kgPotentiated the antihyperglycemic and antioxidant activity of Metformin, particularly at 20 and 40 mg/kg.[6][6]

Table 2: Anti-Inflammatory and Anticancer IC₅₀ Values (In Vitro)

Compound/ExtractAssay/Cell LineActivityIC₅₀ ValueReference(s)
SwietenineLPS-stimulated RAW 264.7 cellsInhibition of NO productionDose-dependent inhibition[1]
HydroxychalconesRat Neutrophils (fMLP/CB stimulated)Inhibition of β-glucuronidase release1.6 ± 0.2 µM[13]
Pygmaeocin B (rearranged abietane)RAW 264.7 macrophage cellsInhibition of NO production33.0 ± 0.8 ng/mL[14]
Pygmaeocin B (rearranged abietane)HT29 colon cancer cellsCytotoxicity6.69 ± 1.2 µg/mL[14]
T. catharinensis Ethanolic ExtractMDA-MB-231 breast cancer cellsCytotoxicity8.3 µg/mL[11]

4.0 Experimental Protocols

4.1 Protocol for STZ-Induced Diabetic Rat Model

  • 1. Animals: Male Wistar or Sprague-Dawley rats (180-220g).

  • 2. Acclimatization: Acclimatize animals for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard pellet diet and water.

  • 3. Induction of Diabetes:

    • Fast animals overnight.

    • Administer a single intraperitoneal (i.p.) injection of freshly prepared Streptozotocin (STZ) at a dose of 65 mg/kg body weight, dissolved in 0.1 M cold citrate buffer (pH 4.5).[5]

    • Control group receives an injection of the citrate buffer vehicle alone.

    • Provide animals with 5% glucose solution for 24 hours after STZ injection to prevent initial drug-induced hypoglycemia.

  • 4. Confirmation of Diabetes:

    • After 72 hours, measure blood glucose levels from the tail vein using a glucometer.

    • Animals with fasting blood glucose levels > 250 mg/dL are considered diabetic and selected for the study.

  • 5. Experimental Groups (n=6-8 per group):

    • Group I: Normal Control (Vehicle)

    • Group II: Diabetic Control (Vehicle)

    • Group III: Diabetic + this compound (e.g., 20 mg/kg, p.o.)

    • Group IV: Diabetic + this compound (e.g., 40 mg/kg, p.o.)

    • Group V: Diabetic + Glibenclamide (0.5 mg/kg, p.o.) as a positive control.[5]

  • 6. Treatment: Administer the respective treatments orally (p.o.) daily for a period of 15-28 days.

  • 7. Endpoint Measurements:

    • Monitor body weight and blood glucose levels every 5 days.[5]

    • At the end of the study, collect blood for biochemical analysis (serum insulin, HbA1c, lipid profile).

    • Harvest pancreas for histopathological examination and liver/kidney for antioxidant enzyme assays (GSH, CAT).[4][5]

4.2 Protocol for Carrageenan-Induced Paw Edema Model

  • 1. Animals: Male Wistar rats or Swiss albino mice (150-200g for rats, 20-25g for mice).

  • 2. Acclimatization: As described in 4.1.

  • 3. Experimental Groups (n=6 per group):

    • Group I: Control (Vehicle)

    • Group II: this compound (e.g., 25 mg/kg, p.o.)

    • Group III: this compound (e.g., 50 mg/kg, p.o.)

    • Group IV: Indomethacin (10 mg/kg, p.o.) as a positive control.

  • 4. Treatment: Administer the respective treatments orally 1 hour before carrageenan injection.

  • 5. Induction of Inflammation:

    • Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • 6. Measurement of Paw Edema:

    • Measure the paw volume immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

    • Calculate the percentage inhibition of edema for each group compared to the control group.

  • 7. Optional Mechanistic Studies: At the end of the experiment, paw tissue can be excised to measure levels of inflammatory mediators like TNF-α and COX-2.[9]

5.0 Visualizations: Diagrams and Workflows

5.1 Potential Anti-Inflammatory Signaling Pathway of this compound

The anti-inflammatory effects of related compounds often involve the modulation of key signaling pathways.[15] Swietenine has been shown to down-regulate pro-inflammatory mediators like NF-κB and COX-2 while activating the cytoprotective NRF2/HO-1 pathway.[1]

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines COX2 COX-2 / iNOS NFkB->COX2 Inflammation Inflammation Cytokines->Inflammation COX2->Inflammation Swieta This compound Swieta->NFkB Inhibition NRF2 NRF2 Swieta->NRF2 Activation HO1 HO-1 / NQO1 NRF2->HO1 HO1->Inflammation Inhibition AntiInflam Anti-inflammatory & Cytoprotective Effects HO1->AntiInflam

Caption: Proposed anti-inflammatory mechanism of this compound.

5.2 Experimental Workflow for In Vivo Anti-Diabetic Study

This diagram outlines the key steps and timeline for conducting the STZ-induced diabetes study.

workflow start Start: Select Rats (180-220g) acclimate Week 1: Acclimatization start->acclimate induce Day 8: Overnight Fasting & STZ Injection (65 mg/kg, i.p.) acclimate->induce confirm Day 11: Confirm Diabetes (Glucose > 250 mg/dL) induce->confirm group Day 12: Randomize into Groups (n=6-8) confirm->group treat Days 12-40: Daily Oral Treatment (28 days) group->treat monitor Ongoing: Monitor Body Weight & Blood Glucose treat->monitor end Day 41: Sacrifice & Sample Collection (Blood, Pancreas, Liver) treat->end monitor->end analyze Analysis: Biochemistry, Histology, Antioxidant Assays end->analyze

Caption: Workflow for the STZ-induced diabetic rat model.

5.3 Logical Flow for Model Selection

This diagram illustrates the decision-making process for selecting the appropriate in vivo model based on the primary research question.

decision_tree start Start: Define Research Question q1 Investigate Anti-hyperglycemic Effect? start->q1 q2 Investigate Anti-inflammatory Effect? q1->q2 No m1 Use STZ-Induced Diabetic Model q1->m1 Yes q3 Investigate Antitumor Effect? q2->q3 No m2 Use Carrageenan-Induced Paw Edema Model q2->m2 Yes m3 Use Tumor Xenograft Model q3->m3 Yes end Proceed to Protocol Execution q3->end No m1->end m2->end m3->end

Caption: Decision tree for selecting an appropriate in vivo model.

References

Swietemahalactone as a potential lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Swietemahalactone, a tetranortriterpenoid derived from the seeds of Swietenia macrophylla, has emerged as a compound of significant interest in the field of drug discovery. Belonging to the limonoid class of phytochemicals, this compound is anticipated to share the diverse pharmacological activities observed in extracts of its source plant, which have been traditionally used to treat a variety of ailments. These activities include anti-inflammatory, anticancer, antioxidant, and antimicrobial effects. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

While specific quantitative data for this compound is still emerging, research on the closely related compound swietenine, also isolated from Swietenia macrophylla, provides a strong foundation for predicting its mechanisms of action. It is hypothesized that this compound exerts its effects through the modulation of key signaling pathways involved in inflammation and cancer progression.

Quantitative Data Summary

Quantitative data for this compound is not yet widely available in the public domain. The following tables provide a template for researchers to populate as they conduct their own investigations. For context, data on the related compound swietenine and general ranges for active compounds in these assays are provided where available.

Table 1: Anti-inflammatory Activity of this compound (Hypothetical Data)

AssayCell LineStimulantParameter MeasuredIC50 (µM)Positive Control
Nitric Oxide (NO) ProductionRAW 264.7LPSNO levels[To be determined]Dexamethasone
IL-6 ProductionRAW 264.7LPSIL-6 levels[To be determined]Dexamethasone
TNF-α ProductionRAW 264.7LPSTNF-α levels[To be determined]Dexamethasone
COX-2 ExpressionRAW 264.7LPSProtein levels[To be determined]Celecoxib
NF-κB InhibitionHEK293TTNF-αReporter gene activity[To be determined]BAY 11-7082
NRF2 ActivationARE-luciferase HepG2-Reporter gene activity[To be determined]Sulforaphane

Table 2: Cytotoxic Activity of this compound (Hypothetical Data)

Cell LineCancer TypeAssayIC50 (µM)Positive Control
MCF-7Breast CancerMTT[To be determined]Doxorubicin
HeLaCervical CancerMTT[To be determined]Doxorubicin
A549Lung CancerMTT[To be determined]Doxorubicin
HT-29Colon CancerMTT[To be determined]Doxorubicin

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the biological activity of this compound.

Anti-inflammatory Activity Assays

This protocol is designed to assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophages.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Measurement:

    • Collect 100 µL of the culture supernatant.

    • Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

This assay determines the inhibitory effect of this compound on the NF-κB signaling pathway.

  • Cell Culture and Transfection: Culture HEK293T cells and transfect with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Seeding: Seed the transfected cells in a 96-well plate.

  • Treatment: Treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

  • Lysis and Measurement:

    • Lyse the cells using a dual-luciferase reporter assay buffer.

    • Measure both firefly and Renilla luciferase activities using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

This protocol assesses the ability of this compound to activate the NRF2 antioxidant response pathway.

  • Cell Culture: Use a stable cell line expressing an Antioxidant Response Element (ARE)-luciferase reporter (e.g., ARE-luciferase HepG2 cells).

  • Seeding: Seed the cells in a 96-well plate.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Lysis and Measurement:

    • Lyse the cells and measure luciferase activity.

    • A parallel plate should be used to perform a cell viability assay (e.g., MTT) to normalize for any cytotoxic effects.

Anticancer Activity Assays

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

This flow cytometry-based assay detects apoptosis induced by this compound.

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

This assay determines the effect of this compound on cell cycle progression.

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation and Staining:

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the hypothesized signaling pathways modulated by this compound and the experimental workflows.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus_NFkB->Pro_inflammatory_genes activates Inflammation Inflammation Pro_inflammatory_genes->Inflammation Swietemahalactone_NFkB This compound Swietemahalactone_NFkB->IKK inhibits Keap1 Keap1 NRF2 NRF2 NRF2->Keap1 sequestered by Nucleus_NRF2 NRF2 (in Nucleus) NRF2->Nucleus_NRF2 translocates ARE ARE Nucleus_NRF2->ARE binds Antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_genes activates Resolution Resolution of Inflammation Antioxidant_genes->Resolution Swietemahalactone_NRF2 This compound Swietemahalactone_NRF2->Keap1 disrupts interaction anticancer_workflow Start Start: Cancer Cell Lines MTT MTT Assay (Determine IC50) Start->MTT Cytotoxicity Evaluate Cytotoxicity MTT->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism CellCycle Cell Cycle Analysis (PI Staining) CellCycle->Mechanism Cytotoxicity->Apoptosis Cytotoxicity->CellCycle End Conclusion on Anticancer Potential Mechanism->End

Troubleshooting & Optimization

Technical Support Center: Optimizing Swietemahalactone Isolation from Swietenia mahagoni

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Swietemahalactone from Swietenia mahagoni extracts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a tetranortriterpenoid, a type of limonoid, isolated from the seeds of Swietenia mahagoni (Meliaceae). Limonoids from the Meliaceae family are known for a wide range of biological activities, including anti-inflammatory, insecticidal, and potential anticancer properties. This compound, as a member of this class, is a subject of research for its potential therapeutic applications.

Q2: Which part of the Swietenia mahagoni plant is the best source for this compound?

A2: The seeds of Swietenia mahagoni are reported to be the primary source of this compound and other limonoids.

Q3: What are the most common methods for extracting compounds from Swietenia mahagoni?

A3: Common extraction methods include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). Supercritical fluid extraction (SFE) with CO2 is a more advanced and "green" alternative. The choice of method can significantly impact the overall yield and purity of the extract.

Q4: Which solvents are most effective for extracting this compound?

A4: this compound is a moderately polar compound. Therefore, solvents such as ethanol, methanol, and acetone are commonly used for the extraction of limonoids from Swietenia mahagoni. The choice of solvent will affect the extraction efficiency and the profile of co-extracted compounds.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a suitable method for the quantification of this compound. A validated HPLC-UV method would involve developing a specific protocol, including the choice of column, mobile phase, and detection wavelength, and using a pure standard of this compound for calibration.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Total Extract Yield 1. Inefficient Extraction Method: Maceration may be less efficient than other methods. 2. Inappropriate Solvent: The solvent may not have the optimal polarity to solubilize this compound and other limonoids. 3. Insufficient Extraction Time or Temperature: The extraction may not have run long enough or at a high enough temperature to be effective. 4. Improper Particle Size: The plant material may not be ground to a fine enough powder, limiting solvent penetration.1. Consider more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for improved efficiency. 2. Experiment with different solvents or solvent mixtures (e.g., ethanol:water ratios) to optimize solubility. 3. Increase the extraction time and/or temperature within the limits of the compound's stability. 4. Grind the Swietenia mahagoni seeds to a fine, consistent powder to increase the surface area for extraction.
Difficulty in Isolating this compound from the Crude Extract 1. Complex Mixture of Structurally Similar Limonoids: Swietenia mahagoni contains numerous limonoids with similar polarities, making separation challenging. 2. Presence of Interfering Compounds: Co-extraction of fats, oils, and pigments can interfere with chromatographic separation. 3. Inadequate Chromatographic Conditions: The chosen stationary and mobile phases may not provide sufficient resolution.1. Employ multi-step purification strategies, such as liquid-liquid partitioning followed by column chromatography. Consider preparative HPLC for final purification. 2. Perform a preliminary defatting step with a non-polar solvent like hexane before the main extraction. 3. Systematically optimize chromatographic conditions, including different column types (e.g., normal phase, reverse phase), solvent gradients, and flow rates.
Degradation of this compound during Processing 1. High Temperatures: Limonoids can be sensitive to high temperatures used in some extraction methods or during solvent evaporation. 2. Exposure to Light or Air: Prolonged exposure can lead to oxidative degradation. 3. pH Instability: Extreme pH conditions during extraction or purification can cause structural changes.1. Use low-temperature extraction methods where possible. Evaporate solvents under reduced pressure using a rotary evaporator at a controlled temperature. 2. Protect extracts and purified compounds from light and store under an inert atmosphere (e.g., nitrogen or argon). 3. Maintain a neutral pH during the extraction and purification process unless a specific pH is required for separation, in which case exposure time should be minimized.
Inconsistent Yields Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, geographical source, and harvesting time of the plant material. 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields. 3. Inaccurate Measurement: Errors in weighing the plant material or measuring solvent volumes.1. Source plant material from a consistent and reliable supplier. If possible, analyze the raw material for its initial this compound content. 2. Strictly control all extraction parameters and maintain a detailed experimental log for each batch. 3. Use calibrated analytical balances and volumetric glassware for all measurements.

Data on Total Extract Yield from Swietenia mahagoni Seeds

Extraction Method Solvent Temperature (°C) Time Solid:Solvent Ratio Total Extract Yield (%) Reference
Maceration70% EthanolRoom Temperature24 hours1:25 (g/mL)10.03[1]
SoxhletNot SpecifiedNot SpecifiedNot SpecifiedNot Specified48.9 (Recovery)[2]
Ultrasound-Assisted (UAE)Water3040 min1:20 (g/mL)~1.22[3]
Ultrasound-Assisted (UAE)Water5040 min1:20 (g/mL)~1.33[3]
Microwave-Assisted (MAE)Not SpecifiedNot Specified30 min1:50 (g/mL)Not Specified[4]
Supercritical Fluid (SFE)CO255.29Not SpecifiedNot Specified20.76

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Swietenia mahagoni Seeds

This protocol is based on methodologies that have been shown to be efficient for the extraction of phytochemicals.

1. Preparation of Plant Material:

  • Obtain dried Swietenia mahagoni seeds.

  • Grind the seeds into a fine powder (particle size < 0.5 mm) using a laboratory mill.

  • Dry the powder in an oven at 40-50°C to a constant weight to remove residual moisture.

2. Extraction Procedure:

  • Weigh 10 g of the dried seed powder and place it into a 250 mL Erlenmeyer flask.

  • Add 200 mL of 80% ethanol (solvent-to-solid ratio of 20:1 mL/g).

  • Place the flask in an ultrasonic bath.

  • Sonicate at a frequency of 40 kHz and a temperature of 50°C for 40 minutes.[3]

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process with the residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates.

3. Solvent Evaporation:

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a bath temperature of 45°C until a crude extract is obtained.

  • Further dry the crude extract in a vacuum oven at 40°C to remove any remaining solvent.

4. Quantification (General Approach):

  • For quantification of this compound, a validated HPLC-UV method would be required. A general starting point could be:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector set at a wavelength appropriate for limonoids (e.g., 210-220 nm).

    • Standard: A pure reference standard of this compound is necessary for accurate quantification.

Protocol 2: Maceration Extraction of Swietenia mahagoni Seeds

This is a simpler, though potentially less efficient, extraction method.

1. Preparation of Plant Material:

  • Prepare the seed powder as described in Protocol 1.

2. Extraction Procedure:

  • Weigh 20 g of the dried seed powder and place it in a 500 mL sealed container.

  • Add 400 mL of methanol.

  • Seal the container and keep it at room temperature for 72 hours with occasional shaking.

  • After 72 hours, filter the mixture.

  • Collect the filtrate and repeat the extraction of the residue with fresh methanol.

  • Combine the filtrates.

3. Solvent Evaporation:

  • Concentrate the combined filtrate using a rotary evaporator as described in Protocol 1.

Visualizations

Experimental Workflow for this compound Isolation and Quantification

experimental_workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Swietenia mahagoni Seeds grinding Grinding and Sieving start->grinding drying Drying grinding->drying extraction Extraction (e.g., UAE, Maceration) drying->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chrom Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound hplc_uv HPLC-UV Analysis pure_compound->hplc_uv structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation quantification Quantification hplc_uv->quantification

Caption: Workflow for isolating and quantifying this compound.

Inferred Signaling Pathway Modulation by Limonoids

Disclaimer: The following diagram illustrates a general signaling pathway (NF-κB) that is known to be modulated by various anti-inflammatory compounds, including some limonoids. The specific interaction of this compound with this pathway requires further experimental validation.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates to nfkb_nuc NF-κB (p65/p50) gene_transcription Gene Transcription nfkb_nuc->gene_transcription Induces inflammatory_mediators Inflammatory Mediators (e.g., TNF-α, IL-6) gene_transcription->inflammatory_mediators This compound This compound (Proposed Action) This compound->ikk Inhibits

Caption: Inferred modulation of the NF-κB signaling pathway by this compound.

References

troubleshooting Swietemahalactone solubility issues in polar solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Swietemahalactone in polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound is commercially available in a 10 mM solution in DMSO, indicating its good solubility in this solvent.

Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?

A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in the final aqueous environment. Several strategies can be employed to overcome this, as detailed in the troubleshooting guide below.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: High concentrations of DMSO can be toxic to cells. Generally, a final DMSO concentration of 0.5% or less is considered safe for most cell lines, though this can be cell-type dependent.[2][3][4] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cells.

Q4: Can I use other polar solvents like ethanol to dissolve this compound?

A4: While ethanol is a polar solvent, the solubility of lipophilic compounds in it can be limited.[5] Extracts from Swietenia mahagoni, the source of this compound, have shown some solubility in ethanol.[6][7] However, for preparing a concentrated stock solution for use in aqueous media, DMSO is the more reliable choice. If you must use ethanol, be aware that the final concentration tolerated by cells is often lower than that of DMSO.[8]

Q5: Are there any alternative methods to improve the aqueous solubility of this compound?

A5: Yes, several formulation strategies can enhance the solubility of poorly water-soluble natural products. These include creating solid dispersions, complexation with cyclodextrins, and nanotechnology-based approaches.[2] However, for most laboratory-scale in-vitro experiments, optimizing the dissolution of a DMSO-based stock solution is the most practical approach.

Troubleshooting Guide for this compound Solubility

This guide provides a step-by-step approach to troubleshoot and resolve common solubility issues encountered when preparing this compound for experiments in polar solvent systems.

Issue: Precipitation upon Dilution of DMSO Stock in Aqueous Media

Underlying Cause: this compound is a lipophilic compound, and its solubility dramatically decreases when transferred from a high-concentration organic solvent (DMSO) to a predominantly aqueous environment like cell culture medium or buffer.

Solutions:

  • Optimize Final DMSO Concentration:

    • Aim for the lowest possible final concentration of DMSO in your working solution, ideally ≤ 0.5%.[2][3][4]

    • This minimizes solvent-induced toxicity and reduces the likelihood of the compound precipitating out of the solution.

  • Employ a Serial Dilution Strategy:

    • Avoid direct, large-volume dilutions of your concentrated DMSO stock into the final aqueous medium.

    • Perform one or more intermediate dilution steps in pre-warmed media. This gradual reduction in DMSO concentration can help maintain the solubility of this compound.

  • Pre-warm the Aqueous Medium:

    • Adding the this compound-DMSO solution to a pre-warmed medium (e.g., 37°C) can enhance solubility.

  • Ensure Rapid and Thorough Mixing:

    • Immediately after adding the this compound solution to the aqueous medium, ensure efficient mixing by gentle vortexing or swirling. This rapid dispersion can prevent the formation of localized high concentrations that are prone to precipitation.

  • Consider a Lower Concentration Stock Solution:

    • If precipitation persists, try preparing a lower concentration stock solution in DMSO. While this will necessitate adding a larger volume to your final medium, it can sometimes prevent the compound from crashing out. Always be mindful of the final DMSO concentration.

Quantitative Data Summary

SolventSolubilityRecommended UseMaximum Final Concentration in Cell Culture
DMSO HighPrimary solvent for stock solutions≤ 0.5% (cell line dependent)[2][3][4]
Ethanol Limited/ModerateAlternative for stock solutions (use with caution)≤ 0.5% (cell line dependent)[8]
Water Poor/InsolubleNot recommended for initial dissolutionN/A
Methanol Limited/ModerateNot typically used for cell-based assay preparationsN/A
PBS Poor/InsolubleNot recommended for initial dissolutionN/A

Experimental Protocols

Protocol for Preparation of a this compound Working Solution for In-Vitro Assays
  • Prepare a Concentrated Stock Solution in DMSO:

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile microcentrifuge tube, add the appropriate volume of high-purity, sterile DMSO to achieve a desired high-concentration stock (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

    • Store the stock solution at -20°C or as recommended by the supplier.

  • Prepare an Intermediate Dilution (Recommended):

    • Pre-warm your cell culture medium or aqueous buffer to 37°C.

    • To minimize precipitation, prepare an intermediate dilution of the this compound stock solution in the pre-warmed medium. For example, dilute the 10 mM stock 1:10 in the medium to create a 1 mM intermediate solution.

    • It is advisable to add the DMSO stock dropwise while gently vortexing the medium.

  • Prepare the Final Working Solution:

    • Add the necessary volume of the intermediate or stock solution to your pre-warmed cell culture medium to reach the desired final concentration of this compound.

    • Ensure that the final concentration of DMSO remains within the acceptable limits for your specific cell line (typically ≤ 0.5%).

    • Always prepare a vehicle control containing the same final concentration of DMSO to account for any solvent effects.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility cluster_1 Troubleshooting Options start Start: this compound Powder prep_stock Prepare 10 mM Stock in DMSO start->prep_stock precipitate Precipitation in Aqueous Medium? prep_stock->precipitate success Solution is Ready for Experiment precipitate->success No troubleshoot Implement Troubleshooting Steps precipitate->troubleshoot Yes option1 Lower Final DMSO% troubleshoot->option1 option2 Serial Dilution troubleshoot->option2 option3 Pre-warm Medium troubleshoot->option3 option4 Rapid Mixing troubleshoot->option4 option1->precipitate Re-attempt Dilution option2->precipitate option3->precipitate option4->precipitate

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_0 Conceptual Pathway: Overcoming Solubility Barriers compound This compound (Lipophilic) dmso_stock DMSO Stock Solution (High Concentration) compound->dmso_stock Dissolution aqueous_medium Aqueous Medium (e.g., Cell Culture) dmso_stock->aqueous_medium Dilution precipitation Precipitation (Low Bioavailability) aqueous_medium->precipitation Poor Solubility soluble_complex Soluble Drug Complex (Bioavailable) aqueous_medium->soluble_complex Optimized Protocol target Intracellular Target precipitation->target Interaction Blocked cell_membrane Cellular Membrane soluble_complex->cell_membrane Membrane Permeation cell_membrane->target Biological Effect

Caption: Impact of solubility on drug bioavailability and target interaction.

References

Technical Support Center: Optimizing Swietemahalactone Concentration for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Swietemahalactone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter when determining the optimal concentration of this compound for antibacterial assays.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Broth Microdilution Wells

Observation: A visible precipitate or cloudiness forms in the wells of the microtiter plate upon addition of the this compound stock solution to the broth, making it difficult to assess bacterial growth.

Possible Causes & Solutions:

Possible Cause Recommended Action
Poor Solubility: this compound, as a lipophilic limonoid, has low solubility in aqueous media like Mueller-Hinton Broth (MHB).1. Use a Co-solvent: Prepare the initial stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).2. Final DMSO Concentration: Ensure the final concentration of DMSO in the assay wells does not inhibit bacterial growth. It is recommended to keep the final DMSO concentration at or below 1-2% (v/v).[1] Always include a solvent control (broth with the same concentration of DMSO but without this compound) to verify it does not affect bacterial viability.[1][2]3. Use a Surfactant: For some poorly soluble compounds, adding a non-ionic surfactant like Tween 80 at a low final concentration (e.g., 0.002%) to the broth can help maintain solubility and prevent adherence to plastic surfaces.
"Salting Out" Effect: High concentrations of salts in the broth can decrease the solubility of nonpolar compounds.1. Check Media Composition: Ensure you are using a standardized and recommended medium for antimicrobial susceptibility testing, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).2. Serial Dilutions in Broth: Perform serial dilutions of the this compound stock directly in the broth within the microtiter plate to minimize the time the compound is at a high concentration in an aqueous environment before being further diluted.
Temperature Changes: Changes in temperature between preparing the solutions and incubation can affect solubility.1. Pre-warm Media: Pre-warm the broth to the incubation temperature (e.g., 37°C) before adding the this compound stock solution.
Issue 2: Inconsistent or No Zone of Inhibition in Agar Diffusion Assays

Observation: In agar well or disk diffusion assays, there are inconsistent zone sizes or a complete lack of a zone of inhibition, even at high concentrations of this compound.

Possible Causes & Solutions:

Possible Cause Recommended Action
Poor Diffusion in Agar: Due to its lipophilic nature, this compound may not diffuse well through the aqueous agar medium.1. Method Selection: The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is often more suitable for poorly soluble compounds than agar diffusion methods.[3] 2. Solvent Choice: Ensure the solvent used to dissolve the this compound for the agar diffusion assay evaporates quickly and does not interfere with the assay. Ethanol or methanol are common choices. Allow the solvent to fully evaporate from the disk or well before incubation.
Inoculum Density: An inoculum that is too dense can overwhelm the antibacterial effect of the compound.1. Standardize Inoculum: Adjust the bacterial suspension to a 0.5 McFarland turbidity standard to ensure a consistent and appropriate bacterial density.
Compound Degradation: this compound may be unstable under certain conditions.1. Fresh Preparations: Prepare fresh stock solutions of this compound for each experiment.2. Storage: Store stock solutions at an appropriate temperature (e.g., -20°C) and protect from light.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in an antibacterial assay?

A1: For pure compounds like this compound and other related limonoids, a common starting point for determining the Minimum Inhibitory Concentration (MIC) is to test a range from 256 µg/mL down to 1 µg/mL or lower.[3][4] However, for crude extracts of Swietenia mahagoni, higher concentrations in the range of 25 mg/mL to 50 mg/mL have been reported to show activity.[5][6]

Q2: How do I determine the maximum non-inhibitory concentration (MNIC) of my solvent (e.g., DMSO)?

A2: To determine the MNIC of your solvent, prepare serial dilutions of the solvent in your test medium (e.g., MHB) in a 96-well plate. Inoculate the wells with the test bacterium at the same density used for your antibacterial assay. After incubation, the highest concentration of the solvent that does not cause a visible reduction in bacterial growth is the MNIC. It is crucial that the concentration of the solvent used to dissolve this compound does not exceed this MNIC in the final assay wells.[1]

Q3: Can I compare the MIC value of this compound with that of a standard antibiotic like ciprofloxacin?

A3: Yes, but with caution. A direct comparison of MIC values can be misleading because the potency and mechanism of action of natural products and conventional antibiotics can be very different. It is more informative to interpret the MIC value of this compound in the context of established breakpoints for natural products, if available, and to compare its activity across a range of different bacteria. Including a standard antibiotic as a positive control in your assays is essential for quality control and to ensure the assay is performing as expected.

Q4: My MIC results for this compound are not reproducible. What are the common causes?

A4: Lack of reproducibility in MIC assays for lipophilic natural products often stems from issues with solubility and consistent preparation. Key factors to check are:

  • Inconsistent Stock Solution Preparation: Ensure the compound is fully dissolved in the stock solution. Vortexing or gentle warming may be necessary.

  • Precipitation During Dilution: Visually inspect your dilution series for any signs of precipitation. If observed, you may need to adjust your solvent system or use a surfactant.

  • Variable Inoculum Density: Always use a standardized inoculum (0.5 McFarland).

  • Pipetting Errors: Use calibrated pipettes and proper technique, especially for the small volumes used in microdilution assays.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for limonoids isolated from Swietenia mahagoni and a crude extract. Note that specific MIC data for this compound is limited in publicly available literature; the data for related limonoids provides a useful reference range.

Compound/Extract Bacterial Strain MIC (µg/mL) Reference
Swietenine (Limonoid)Bacillus megaterium32-64[3]
Escherichia coli32-64[3]
3-O-tigloylswietenolide (Limonoid)Bacillus megaterium32-64[3]
Escherichia coli32-64[3]
Crude Methanolic Seed ExtractStaphylococcus aureus25,000-50,000[5]
Pseudomonas aeruginosa25,000-50,000[5]
Streptococcus faecalis25,000-50,000[5]
Proteus mirabilis25,000-50,000[5]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted for testing lipophilic compounds like this compound.

1. Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL. b. Gently vortex until the compound is completely dissolved.

2. Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select several well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

3. 96-Well Plate Preparation: a. In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells. b. Add an appropriate volume of the this compound stock solution to the first well of a row to achieve the highest desired starting concentration (e.g., 256 µg/mL), ensuring the final DMSO concentration is below its MNIC. c. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.

4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL. b. Include the following controls on each plate:

  • Growth Control: MHB + inoculum (no this compound).
  • Sterility Control: MHB only (no inoculum).
  • Solvent Control: MHB + inoculum + the highest concentration of DMSO used in the assay. c. Cover the plate and incubate at 35-37°C for 18-24 hours.

5. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first well that appears clear).

Agar Well Diffusion Assay

1. Media and Inoculum Preparation: a. Prepare Mueller-Hinton Agar (MHA) plates. b. Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (0.5 McFarland). c. Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the MHA plate.

2. Well Preparation and Sample Addition: a. Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer. b. Prepare different concentrations of this compound in a suitable volatile solvent (e.g., ethanol or methanol). c. Add a fixed volume (e.g., 50-100 µL) of each this compound concentration to a separate well. d. Include a solvent control well and a positive control well (a standard antibiotic). e. Allow the plates to stand for a few minutes to ensure the solvent evaporates and the compound begins to diffuse.

3. Incubation and Measurement: a. Incubate the plates at 35-37°C for 18-24 hours. b. Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare this compound Stock in DMSO Dilution Serial Dilution in 96-Well Plate with MHB Stock->Dilution Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Growth Incubate->Read_MIC

Caption: Workflow for MIC determination of this compound.

Proposed_Mechanism This compound This compound (Lipophilic Compound) Membrane Bacterial Cell Membrane This compound->Membrane Interacts with/ Inserts into Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Disruption->Leakage Inhibition Inhibition of Membrane-Bound Enzymes (e.g., Respiratory Chain) Disruption->Inhibition Cell_Death Bacterial Cell Death Leakage->Cell_Death Inhibition->Cell_Death

Caption: Proposed antibacterial mechanism for lipophilic compounds.

References

Technical Support Center: Large-Scale Synthesis of Swietemahalactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Swietemahalactone, a complex limonoid natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

The large-scale synthesis of this compound, a representative complex limonoid, presents several significant challenges stemming from its intricate molecular architecture. These challenges include:

  • Stereochemical Complexity: The molecule contains numerous stereocenters, demanding highly selective and reproducible stereocontrol throughout the synthesis.

  • High Functional Group Density: The presence of multiple reactive functional groups, such as lactones, epoxides, and hydroxyl groups, necessitates a sophisticated protecting group strategy and chemoselective reactions to avoid unwanted side products.

  • Complex Ring System: The construction of the fused and intricate ring system, characteristic of limonoids, often requires multi-step sequences and can be difficult to scale up.[1][2][3][4]

  • Lactone Formation: The formation of the thermodynamically strained lactone rings can be challenging, often requiring specific and sometimes sensitive reagents that are not ideal for large-scale production.[5][6][7]

  • Purification: The high polarity and molecular weight of this compound and its intermediates can make purification difficult, often relying on extensive chromatography, which is a bottleneck in large-scale manufacturing.

Q2: Are there any known total syntheses of this compound to reference?

Currently, there are no published total syntheses of a compound specifically named "this compound." However, the synthesis of other complex limonoids provides a valuable knowledge base. Researchers should consult literature on the synthesis of related natural products to inform their synthetic strategy.

Q3: What are the key considerations for starting material selection for a scalable synthesis?

For a large-scale synthesis, starting materials should be:

  • Commercially available in bulk and at a reasonable cost.

  • Of high purity to avoid introducing impurities early in the synthesis.

  • Structurally simple enough to allow for a convergent and efficient synthetic route.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Key Stereocenter-Forming Reaction

Symptoms:

  • Formation of multiple diastereomers, observed by NMR or HPLC analysis of the crude reaction mixture.

  • Difficulty in separating the desired diastereomer from the unwanted ones.

Possible Causes and Solutions:

CauseTroubleshooting Step
Inadequate Chiral Auxiliary or Catalyst - Screen a variety of chiral auxiliaries or catalysts. - Optimize the catalyst loading and reaction temperature. - Ensure the chiral catalyst is of high enantiomeric purity.
Substrate Control Issues - Modify the substrate to enhance facial bias for the desired stereochemical outcome. - Introduce a temporary directing group to guide the reagent approach.
Solvent Effects - Evaluate a range of solvents with varying polarities and coordinating abilities. - Ensure anhydrous conditions, as trace water can affect the stereochemical course of some reactions.
Temperature Fluctuations - Maintain strict temperature control, especially for reactions run at low temperatures. - Use a cryostat or a well-calibrated cooling bath for consistent temperature.
Problem 2: Difficulty in Large-Scale Purification of Polar Intermediates

Symptoms:

  • Poor separation of the desired product from byproducts using standard column chromatography.

  • Significant product loss during purification steps.

  • Requirement for large volumes of solvent, making the process costly and environmentally unfriendly.

Possible Causes and Solutions:

CauseTroubleshooting Step
High Polarity of the Compound - Explore alternative purification techniques such as counter-current chromatography or preparative HPLC with a suitable stationary phase. - Consider converting the polar intermediate into a less polar derivative for easier purification, followed by deprotection.
Similar Polarity of Product and Impurities - Optimize the reaction conditions to minimize the formation of closely related impurities. - Investigate crystallization as a method of purification. This may require screening various solvent systems.
Product Instability on Silica Gel - Use a less acidic stationary phase, such as neutral alumina or a functionalized silica gel. - Perform a rapid purification (flash chromatography) to minimize contact time with the stationary phase.

Experimental Protocols

Protocol 1: General Procedure for a Stereoselective Aldol Reaction

This protocol outlines a general procedure for a substrate-controlled stereoselective aldol reaction, a common method for C-C bond formation and stereocenter installation in natural product synthesis.

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon. Dry all solvents using appropriate drying agents.

  • Reaction Setup: To a solution of the ketone (1.0 eq) in dry dichloromethane (DCM) at -78 °C under an inert atmosphere, add the appropriate Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise.

  • Addition of Aldehyde: After stirring for 30 minutes, add a solution of the aldehyde (1.2 eq) in dry DCM dropwise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow start Starting Material reaction Key Reaction Step (e.g., Aldol Reaction) start->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying purification Chromatographic Purification drying->purification analysis Purity Analysis (NMR, HPLC) purification->analysis product Purified Intermediate analysis->product

Caption: A typical experimental workflow for a key reaction step in organic synthesis.

troubleshooting_logic problem Low Yield or Purity cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Degradation problem->cause3 cause4 Purification Issues problem->cause4 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Add More Reagent cause1->solution1b solution2a Optimize Stoichiometry cause2->solution2a solution2b Change Solvent/Catalyst cause2->solution2b solution3a Lower Temperature cause3->solution3a solution3b Use Milder Reagents cause3->solution3b solution4a Alternative Chromatography cause4->solution4a solution4b Crystallization cause4->solution4b

Caption: A logic diagram for troubleshooting common issues in chemical synthesis.

References

Technical Support Center: Swietemahalactone Stability & Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for conducting stability and degradation studies on Swietemahalactone.

Disclaimer: Specific peer-reviewed stability studies focusing exclusively on "this compound" are not extensively available in public literature. Therefore, this guide is based on established principles of forced degradation for natural products and Active Pharmaceutical Ingredients (APIs), which are directly applicable to the study of this compound.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for a compound like this compound?

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than standard accelerated stability testing.[1] These studies are crucial for several reasons:

  • Pathway Identification: They help elucidate the likely degradation pathways of this compound, identifying potential degradation products.[2][3]

  • Method Development: The results are essential for developing and validating stability-indicating analytical methods (e.g., HPLC), ensuring the method can separate the intact drug from its degradation products.[2]

  • Formulation & Storage: Understanding how this compound degrades under stress (e.g., pH, light, heat) provides critical insights for developing a stable formulation and defining appropriate storage and packaging conditions.[4][5]

  • Intrinsic Stability: These studies reveal the inherent stability of the molecule, which is a critical characteristic to determine early in drug development.[1]

Q2: I am observing rapid degradation of my this compound sample in solution. What are the common causes?

Rapid degradation in solution is often linked to several factors. Consider the following troubleshooting steps:

  • Hydrolysis: Is your solvent aqueous or protic? this compound, likely a complex ester or lactone based on its name and potential origin from Swietenia species (which are rich in limonoids), may be highly susceptible to hydrolysis. Check the pH of your solution. Degradation can be accelerated in both acidic and basic conditions.[2][3]

  • Solvent Purity: Impurities in the solvent (e.g., peroxides in ethers, metal ions) can catalyze degradation reactions. Use high-purity, HPLC-grade solvents and prepare solutions fresh.

  • Exposure to Light (Photodegradation): Is your container transparent? Many complex organic molecules are light-sensitive. Always store solutions in amber vials or protect them from light to prevent photolytic degradation.[6]

  • Dissolved Oxygen (Oxidation): If the structure is susceptible to oxidation, dissolved oxygen in the solvent can promote degradation. Consider degassing the solvent by sparging with an inert gas like nitrogen or argon before use.

Q3: What are the typical stress conditions used in a forced degradation study for a novel natural product?

A standard forced degradation study aims to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without completely consuming the parent compound.[1] Typical conditions include:

  • Acid & Base Hydrolysis: Refluxing the compound in 0.1 N HCl and 0.1 N NaOH. If significant degradation occurs quickly, the study can be moved to room temperature.[3]

  • Neutral Hydrolysis: Refluxing the compound in water to assess degradation at neutral pH.[3]

  • Oxidation: Exposing the compound to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[3]

  • Thermal Degradation: Exposing the solid compound to dry heat, typically at temperatures from 40°C to 80°C.[6]

  • Photodegradation: Exposing the solid compound or a solution to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[6]

Troubleshooting Guide: Common Experimental Issues

Issue Encountered Potential Cause Recommended Action
No Degradation Observed Stress conditions are too mild. The molecule is highly stable under the tested conditions.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time). However, it is not necessary for every stress condition to produce degradation.[1]
Complete (100%) Degradation Stress conditions are too harsh.Reduce the stressor's strength, exposure time, or temperature.[3] This is critical for observing primary and secondary degradation products.
Poor Mass Balance in HPLC Degradants are not eluting from the column, are not UV-active, or have precipitated out of solution. The analytical method is not stability-indicating.Adjust HPLC method (e.g., gradient, mobile phase pH). Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with UV. Check for sample precipitation.
Appearance of Many Small, Unresolved Peaks Secondary or tertiary degradation is occurring. The compound is breaking down into many smaller fragments.Reduce the stress duration and analyze samples at multiple, earlier time points to distinguish primary from secondary degradants.[2]

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

Objective: To identify the degradation pathways and develop a stability-indicating HPLC-UV method for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[6]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 12 hours. Withdraw samples at regular intervals. Before injection, neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Withdraw samples at regular intervals. Before injection, neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a known quantity of solid this compound in a 70°C oven for 48 hours. Dissolve a portion in the solvent just before analysis.

  • Photolytic Degradation: Expose a solution (1 mg/mL) and solid sample to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[6] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using an HPLC-UV/PDA system.

  • An ideal method will show a clear separation between the peak for this compound and all peaks corresponding to degradation products.

  • Peak purity analysis using a PDA detector is essential to confirm that the parent peak is spectrally pure in the presence of degradants.

Data Presentation

Table 1: Example Summary of Forced Degradation Results for this compound

(Note: This is a template for presenting results; actual data would be generated experimentally.)

Stress Condition Duration Temperature % Assay of this compound % Total Degradation No. of Degradants Major Degradant (Peak Area %)
0.1 N HCl12 hours60°C85.214.83D1 (8.5%)
0.1 N NaOH8 hours25°C45.754.35D2 (21.3%), D3 (15.1%)
3% H₂O₂24 hours25°C90.19.92D4 (6.2%)
Heat (Solid)48 hours70°C96.53.51D5 (3.0%)
Light (Solution)Per ICH Q1B25°C88.411.62D6 (7.8%)

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Outcome stock Prepare 1 mg/mL This compound Stock acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, RT) stock->base oxide Oxidation (3% H2O2, RT) stock->oxide heat Thermal Stress (Solid, 70°C) stock->heat photo Photostability (ICH Q1B) stock->photo hplc HPLC-PDA/MS Analysis acid->hplc base->hplc oxide->hplc heat->hplc photo->hplc report Identify Degradants Validate Method Determine Pathways hplc->report

Caption: Workflow for a forced degradation study.

G swiete This compound (Intact Molecule) hydrolysis Hydrolytic Products (e.g., Ring-Opened Acid/Alcohol) swiete->hydrolysis Acid/Base/Neutral pH oxidation Oxidized Products (e.g., Epoxides, Hydroxides) swiete->oxidation H2O2 / O2 photo Photolytic Products (e.g., Isomers, Rearrangements) swiete->photo UV/Visible Light

Caption: Potential degradation pathways for this compound.

G start Rapid Degradation Observed? check_ph Check Solution pH start->check_ph Yes check_light Protect from Light check_ph->check_light pH is Neutral stable Issue Resolved check_ph->stable pH was Acid/Basic (Adjusted) check_o2 Degas Solvent check_light->check_o2 Sample Protected check_light->stable Light was the issue (Now Protected) check_o2->stable

Caption: Troubleshooting logic for rapid sample degradation.

References

Technical Support Center: Overcoming Bacterial Resistance to Swietemahalactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Swietemahalactone and encountering bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antibacterial activity?

A1: this compound is a tetranortriterpenoid, a type of limonoid, isolated from the seeds of Swietenia mahagoni.[1] Limonoids from Swietenia species have demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] While specific data for the pure compound is limited, crude extracts of S. mahagoni have shown inhibitory effects against bacteria such as Staphylococcus aureus, Escherichia coli, Salmonella enterica, Enterobacter aerogenes, and Proteus vulgaris.[4][5]

Q2: What is the proposed mechanism of action of this compound?

A2: The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of other limonoids and natural antimicrobial compounds, potential mechanisms may include disruption of bacterial cell wall synthesis, interference with protein synthesis, or inhibition of nucleic acid synthesis.[6][7] Some natural compounds are also known to damage the bacterial cell membrane, leading to leakage of cellular contents.[6]

Q3: Are there any documented cases of bacterial resistance to this compound?

A3: Currently, there is a lack of specific documented cases of bacterial resistance to purified this compound in peer-reviewed literature. However, bacteria have the ability to develop resistance to virtually all antimicrobial agents over time through various mechanisms.

Q4: What are the common mechanisms of bacterial resistance to antimicrobial compounds?

A4: Bacteria can develop resistance through several mechanisms, including:

  • Target modification: Alteration of the cellular component that the antimicrobial agent targets, reducing its binding affinity.

  • Efflux pumps: Actively transporting the antimicrobial agent out of the bacterial cell.

  • Enzymatic inactivation: Production of enzymes that degrade or modify the antimicrobial agent, rendering it inactive.

  • Reduced permeability: Changes in the bacterial cell membrane or wall that prevent the antimicrobial agent from entering the cell.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against a previously susceptible bacterial strain.

Possible Cause 1: Development of Resistance. The bacterial strain may have developed resistance to this compound.

Troubleshooting Steps:

  • Confirm Strain Identity: Verify the identity and purity of your bacterial strain to rule out contamination.

  • Sequence Key Genes: If the target of this compound is known or suspected, sequence the corresponding gene(s) in the resistant strain to check for mutations.

  • Perform Efflux Pump Inhibition Assay: Use a known efflux pump inhibitor in combination with this compound to see if the MIC is reduced.

  • Test for Enzymatic Inactivation: Incubate this compound with a lysate of the resistant bacterial cells and then test the activity of the compound. A loss of activity would suggest enzymatic degradation.

Possible Cause 2: Experimental Error. Inconsistencies in experimental setup can lead to variable MIC results.

Troubleshooting Steps:

  • Verify Compound Concentration: Ensure the stock solution of this compound is at the correct concentration and has been stored properly.

  • Standardize Inoculum: Prepare the bacterial inoculum to the correct density (e.g., using a McFarland standard).

  • Check Media and Incubation Conditions: Ensure the correct growth medium, incubation temperature, and time are used as these can affect bacterial growth and compound activity.

Problem 2: this compound is effective against Gram-positive bacteria but shows poor activity against Gram-negative bacteria.

Possible Cause: Outer Membrane Barrier. The outer membrane of Gram-negative bacteria can act as a permeability barrier, preventing this compound from reaching its intracellular target.

Troubleshooting Steps:

  • Use a Permeabilizing Agent: Co-administer this compound with a non-toxic agent known to permeabilize the Gram-negative outer membrane (e.g., EDTA).

  • Test Against Efflux Pump Deficient Strains: Use mutant strains of Gram-negative bacteria that lack key efflux pumps to determine if active efflux is contributing to the low susceptibility.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Swietenia Extracts and Related Limonoids against Various Bacterial Strains.

Extract/CompoundBacterial StrainMIC (µg/mL)Reference
Swietenia mahagony Chloroform ExtractBacillus megaterium32[1]
Swietenia mahagony Chloroform ExtractEscherichia coli64[1]
Swietenine (Limonoid)Bacillus megaterium32[1]
Swietenine (Limonoid)Escherichia coli64[1]
3-O-tigloylswietenolide (Limonoid)Bacillus megaterium32[1]
3-O-tigloylswietenolide (Limonoid)Escherichia coli64[1]
12-ethoxynimbolinin D (Limonoid)Porphyromonas gingivalis ATCC 3327715.6[8]
1-cinnamoyltrichilinin (Limonoid)Porphyromonas gingivalis ATCC 3327731.3[8]
Trichilinin B (Limonoid)Porphyromonas gingivalis ATCC 3327731.5[8]

Note: The above table presents data for crude extracts and related limonoids to provide a general indication of antibacterial activity. MIC values for pure this compound may vary.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in broth to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy with Efflux Pump Inhibitors
  • Prepare Stock Solutions: Prepare stock solutions of this compound and a known efflux pump inhibitor (EPI) (e.g., Phenylalanine-arginine beta-naphthylamide, PAβN).

  • Serial Dilutions: In a 96-well plate, create a two-dimensional array of dilutions. Serially dilute this compound along the x-axis and the EPI along the y-axis.

  • Inoculation: Inoculate the wells with the bacterial suspension as described in the MIC protocol.

  • Incubation and Reading: Incubate the plate and determine the MIC of this compound in the presence of different concentrations of the EPI.

  • Calculate Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine if the interaction is synergistic, additive, or antagonistic.

Visualizations

experimental_workflow start Start: Suspected Resistance confirm_strain Confirm Strain Identity & Purity start->confirm_strain mic_assay Perform MIC Assay confirm_strain->mic_assay compare_mic Compare with Baseline MIC mic_assay->compare_mic resistance_confirmed Resistance Confirmed compare_mic->resistance_confirmed investigate_mechanism Investigate Mechanism resistance_confirmed->investigate_mechanism efflux_assay Efflux Pump Inhibition Assay investigate_mechanism->efflux_assay target_sequencing Target Gene Sequencing investigate_mechanism->target_sequencing enzyme_assay Enzymatic Inactivation Assay investigate_mechanism->enzyme_assay end End: Characterize Resistance efflux_assay->end target_sequencing->end enzyme_assay->end

Caption: Workflow for investigating suspected bacterial resistance to this compound.

signaling_pathway cluster_cell Bacterial Cell swiete This compound membrane Cell Membrane swiete->membrane Entry efflux Efflux Pump swiete->efflux Binding target Intracellular Target (e.g., Ribosome, DNA Gyrase) membrane->target Interaction inhibition inhibition target->inhibition Inhibition of Cellular Process swiete_out This compound (Out) efflux->swiete_out Expulsion

Caption: Putative mechanism of action and resistance for this compound.

References

Technical Support Center: Refining HPLC-UV Method for Swietemahalactone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Swietemahalactone using HPLC-UV. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and frequently asked questions.

Experimental Protocol: Quantification of this compound

This section details a proposed method for the quantification of this compound in plant extracts, based on established principles for the analysis of limonoids and other triterpenoids.

1. Sample Preparation

  • Extraction from Plant Material (e.g., Swietenia mahagoni bark):

    • Grind the dried plant material to a fine powder.

    • Perform a Soxhlet extraction or maceration with a suitable solvent such as methanol or ethyl acetate.

    • Evaporate the solvent under reduced pressure to obtain a crude extract.

    • Redissolve a known amount of the crude extract in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at concentrations ranging from 1 to 100 µg/mL.

    • Store stock and standard solutions at 4°C and protect from light to prevent degradation.

2. HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-100% B; 30-35 min: 100% B; 35-40 min: 100-30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength 210 nm (or optimal wavelength determined by UV scan)

Troubleshooting Guide

This guide addresses common issues that may be encountered during the HPLC-UV analysis of this compound.

Q1: Why is there no peak for this compound in my sample chromatogram?

A1: This issue can arise from several factors:

  • Insufficient Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of the method. Try concentrating your sample extract or injecting a larger volume.

  • Improper Sample Preparation: The extraction procedure may not be efficient for this compound. Consider using a different extraction solvent or technique. Ensure that the final sample is completely dissolved and filtered.

  • Analyte Degradation: this compound may be unstable in the sample matrix or solvent. Prepare fresh samples and analyze them promptly. Investigate the stability of the compound under your experimental conditions.

  • Instrumental Problems: Check the HPLC system for leaks, ensure the pump is delivering the mobile phase correctly, and verify that the detector lamp is on and functioning.[2]

Q2: The this compound peak is showing significant tailing. What can I do to improve the peak shape?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can help to protonate free silanol groups on the silica-based column, reducing peak tailing for acidic or neutral compounds.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent, such as isopropanol or a high percentage of acetonitrile.[3]

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Dilute your sample and re-inject.

  • Column Degradation: The column may have degraded over time. Try replacing it with a new column of the same type.

Q3: I am observing a drifting baseline in my chromatogram. What is the cause and how can I fix it?

A3: A drifting baseline can be caused by several factors:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run. Ensure the column is flushed with the initial mobile phase conditions for a sufficient time before injecting the sample.[2]

  • Mobile Phase Issues: The mobile phase may be improperly mixed, or one of the components may be volatile, leading to a change in composition over time. Prepare fresh mobile phase and ensure it is thoroughly degassed.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the refractive index of the mobile phase and cause baseline drift. Use a column oven to maintain a constant temperature.[2]

  • Detector Lamp Instability: The detector lamp may be nearing the end of its life and causing fluctuations in the signal.

Q4: There are extra peaks (ghost peaks) appearing in my chromatogram. Where are they coming from?

A4: Ghost peaks are peaks that are not due to the injected sample.

  • Carryover: A portion of a previous sample may be retained on the column or in the injector and elute in a subsequent run. Clean the injector and run blank injections between samples to ensure there is no carryover.

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can appear as peaks in the chromatogram. Use HPLC-grade solvents and fresh mobile phase.

  • Sample Contamination: The sample itself may be contaminated. Ensure clean glassware and proper sample handling procedures.

Frequently Asked Questions (FAQs)

Q1: How can I validate this HPLC-UV method for this compound quantification?

A1: Method validation should be performed according to ICH guidelines and typically includes the following parameters:

  • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-7 concentrations.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Q2: What are typical validation parameter values I should expect for a method like this?

A2: Based on similar methods for natural products, you might expect the following:

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) > 0.995
Accuracy (% Recovery) 95 - 105%
Precision (RSD%) < 2%
LOD Dependent on analyte response, typically in the ng/mL range
LOQ Typically 3x the LOD

Q3: How do I determine the optimal UV detection wavelength for this compound?

A3: To determine the optimal wavelength, you can perform a UV-visible scan of a this compound standard solution using a spectrophotometer or a photodiode array (PDA) detector in your HPLC system. The wavelength of maximum absorbance (λmax) will provide the best sensitivity for detection. While 210 nm is a common wavelength for compounds with limited chromophores, determining the specific λmax for this compound is recommended for method optimization.[4][5][6]

Q4: What should I do if this compound co-elutes with another compound from my plant extract?

A4: Co-elution can be resolved by modifying the chromatographic conditions:

  • Modify the Gradient: Adjust the slope of the gradient to increase the separation between the two peaks. A shallower gradient will generally provide better resolution.

  • Change the Mobile Phase: Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase.

  • Use a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) or a longer column with a smaller particle size may provide the necessary selectivity to resolve the co-eluting peaks.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Plant_Material Grind Plant Material Extraction Solvent Extraction Plant_Material->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Redissolve_Filter Redissolve & Filter Sample Evaporation->Redissolve_Filter HPLC_Injection Inject Sample/Standard Redissolve_Filter->HPLC_Injection Stock_Solution Prepare Standard Stock Calibration_Standards Prepare Calibration Standards Stock_Solution->Calibration_Standards Calibration_Standards->HPLC_Injection Peak_Integration Integrate Peak Area Chromatographic_Separation C18 Reverse-Phase Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection at 210 nm Chromatographic_Separation->UV_Detection UV_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Peak_Tailing Start Issue: Peak Tailing Observed Check_Mobile_Phase Is mobile phase pH appropriate? Start->Check_Mobile_Phase Adjust_pH Add 0.1% Formic Acid to Mobile Phase Check_Mobile_Phase->Adjust_pH No Check_Column_Condition Is the column old or contaminated? Check_Mobile_Phase->Check_Column_Condition Yes Adjust_pH->Check_Column_Condition Flush_Column Flush with strong solvent Check_Column_Condition->Flush_Column Contaminated Replace_Column Replace with a new column Check_Column_Condition->Replace_Column Old Check_Concentration Is the sample concentration too high? Check_Column_Condition->Check_Concentration No Flush_Column->Check_Concentration Resolution Problem Resolved Replace_Column->Resolution Dilute_Sample Dilute sample and re-inject Check_Concentration->Dilute_Sample Yes Check_Concentration->Resolution No, contact support Dilute_Sample->Resolution

Caption: Troubleshooting logic for addressing peak tailing.

References

Technical Support Center: Swietemahalactone Formulation for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Swietemahalactone formulations. Our goal is to help you overcome common challenges in enhancing the bioavailability of this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate bioavailability for this compound?

A1: Like many natural compounds, this compound is presumed to have low aqueous solubility, which can significantly hinder its absorption and bioavailability. Overcoming this is the primary focus of formulation development. Challenges include poor dissolution rates in the gastrointestinal tract and potential susceptibility to metabolic degradation.

Q2: What formulation strategies can be employed to enhance the bioavailability of this compound?

A2: Several nanoformulation strategies have proven effective for compounds with similar characteristics and could be adapted for this compound. These include:

  • Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) can protect it from degradation and improve its absorption profile.[1]

  • Liposomal Formulations: Liposomes can encapsulate this compound, potentially improving its solubility and plasma half-life.[2]

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can enhance the oral absorption of lipophilic drugs.

Q3: How do I select the appropriate solvent for this compound during formulation?

A3: The choice of solvent is critical. For initial laboratory-scale experiments, Dimethyl sulfoxide (DMSO) is often used to dissolve this compound.[3] For nanoparticle preparation using methods like nanoprecipitation, a volatile organic solvent that is miscible with an aqueous phase, such as acetone, is a suitable choice for dissolving both the drug and the polymer.[1]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
Potential Cause Troubleshooting Step Expected Outcome
Poor solubility of this compound in the chosen organic solvent.Screen alternative solvents (e.g., acetonitrile, ethanol) or use a co-solvent system.Increased drug loading and encapsulation efficiency.
Rapid precipitation of the drug upon contact with the aqueous phase.Optimize the mixing speed and the rate of addition of the organic phase to the aqueous phase.More controlled particle formation and improved drug entrapment.
Incompatible polymer-drug ratio.Vary the initial concentration of this compound relative to the polymer (e.g., PLGA).Identification of the optimal drug-to-polymer ratio for maximum encapsulation.
Issue 2: Inconsistent Particle Size and High Polydispersity Index (PDI)
Potential Cause Troubleshooting Step Expected Outcome
Inadequate mixing during nanoparticle formation.Increase the stirring speed or use a homogenizer for more uniform energy distribution.Smaller and more uniform particle size with a lower PDI.
Suboptimal concentration of stabilizer (e.g., PVA).Adjust the concentration of the stabilizing agent in the aqueous phase.Improved particle stability and prevention of aggregation.
Aggregation of nanoparticles post-formulation.Ensure proper storage conditions (e.g., temperature, pH) and consider lyophilization with a cryoprotectant for long-term stability.Maintenance of desired particle size and PDI over time.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol is adapted from a method for preparing Fisetin-loaded nanoparticles.[1]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Acetone

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Remove the acetone using a rotary evaporator.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the this compound-loaded nanoparticles.

  • Washing and Storage: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug. The nanoparticles can be resuspended in water for immediate use or lyophilized for storage.

Data Presentation

Table 1: Example Physicochemical Characterization of this compound Nanoformulations
Formulation CodePolymer/LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
SW-NP-01PLGA (50:50)195.20.13575.8
SW-NP-02PLGA (75:25)210.50.18982.1
SW-LIP-01Soy Lecithin155.80.21068.4

Note: The data in this table are hypothetical and for illustrative purposes only.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification & Collection cluster_characterization Characterization organic_phase Organic Phase (this compound + PLGA in Acetone) nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) organic_phase->nanoprecipitation aqueous_phase Aqueous Phase (PVA in Water) aqueous_phase->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation centrifugation Centrifugation & Washing evaporation->centrifugation analysis Physicochemical Analysis (Size, PDI, EE) centrifugation->analysis

Caption: Workflow for the preparation and characterization of this compound-loaded nanoparticles.

Troubleshooting_Low_EE cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Encapsulation Efficiency cause1 Poor Drug Solubility issue->cause1 cause2 Rapid Drug Precipitation issue->cause2 cause3 Suboptimal Drug:Polymer Ratio issue->cause3 solution1 Screen Solvents / Use Co-solvents cause1->solution1 solution2 Optimize Mixing / Addition Rate cause2->solution2 solution3 Vary Drug:Polymer Ratio cause3->solution3 outcome Improved Encapsulation Efficiency solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for low encapsulation efficiency of this compound.

References

troubleshooting inconsistent results in Swietemahalactone bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Swietemahalactone bioassays. Inconsistent results in bioassays are a common challenge, and this guide aims to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound is a limonoid compound derived from plants of the Swietenia genus, notably Swietenia macrophylla. Research on crude extracts and fractions of S. macrophylla suggests that this compound likely possesses cytotoxic and anti-inflammatory properties.[1][2][3] Limonoids, as a class of compounds, are known for a wide range of biological activities.

Q2: I am observing high variability in my cytotoxicity assays with this compound. What are the potential causes?

A2: High variability in cytotoxicity assays can stem from several factors. These include issues with the compound's solubility and stability, inconsistencies in cell culture and plating, and the specific parameters of the assay itself. It is also important to consider that extracts of Swietenia macrophylla have shown differential cytotoxicity depending on the solvent used for extraction, indicating that the presence of other compounds can influence the results.[2]

Q3: My anti-inflammatory assay results for this compound are not reproducible. What should I check?

A3: Reproducibility issues in anti-inflammatory assays can be due to compound-related factors such as solubility and degradation. Experimental variables, including the source and handling of reagents (e.g., albumin for denaturation assays), incubation times, and temperature, can also significantly impact the outcome. For natural products, the purity of the compound is a critical factor.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays

Symptoms:

  • Wide variations in IC50 values between replicate plates or different experimental runs.

  • A non-sigmoidal or shallow dose-response curve.

  • High standard deviations in cell viability readings at specific concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Solubility of this compound This compound, like many natural products, may have limited aqueous solubility. Ensure complete solubilization of your stock solution, typically in DMSO.[4][5] Observe for any precipitation upon dilution into aqueous cell culture media. If precipitation occurs, consider using a lower final DMSO concentration, vortexing during dilution, or pre-warming the media. The final DMSO concentration should be consistent across all wells and ideally below 0.5% to avoid solvent-induced cytotoxicity.[6]
Compound Instability The stability of this compound in your assay conditions (pH, temperature, light exposure) may be unknown. Prepare fresh dilutions from a frozen stock for each experiment. Protect stock solutions and assay plates from light.[7][8][9] Conduct a stability study of this compound in your specific cell culture medium over the time course of your experiment.
Cell Culture and Plating Variability Inconsistent cell numbers per well can lead to significant variability. Ensure a homogenous single-cell suspension before plating. Use a consistent cell passage number and avoid using cells that are over-confluent. Allow cells to adhere and stabilize for 24 hours before adding the compound.[10]
Assay-Specific Issues (e.g., MTT Assay) The MTT assay measures metabolic activity, which may not always directly correlate with cell viability. Some compounds can interfere with the MTT reduction process. Consider using an alternative cytotoxicity assay, such as the sulforhodamine B (SRB) assay or a dye exclusion assay (e.g., trypan blue or propidium iodide), to confirm your results.[10][11]

Troubleshooting Workflow for Inconsistent Cytotoxicity IC50 Values

start Inconsistent IC50 Values solubility Check Solubility - Precipitate in media? - DMSO concentration? start->solubility stability Assess Stability - Fresh dilutions? - Light protection? solubility->stability Solubility OK end Consistent Results solubility->end Issue Resolved cell_culture Review Cell Culture - Consistent plating? - Cell passage? stability->cell_culture Stability OK stability->end Issue Resolved assay_method Evaluate Assay Method - MTT interference? - Alternative assay? cell_culture->assay_method Culture OK cell_culture->end Issue Resolved assay_method->end Method OK

Caption: Troubleshooting workflow for inconsistent cytotoxicity IC50 values.

Issue 2: Variable Results in In-Vitro Anti-Inflammatory Assays

Symptoms:

  • Fluctuating percentage of inhibition in protein denaturation or membrane stabilization assays.

  • Lack of a clear dose-response relationship.

  • Inconsistent results compared to the positive control.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Solubility and Precipitation Similar to cytotoxicity assays, ensure this compound is fully dissolved. Precipitation can lead to inaccurate concentrations and variable results. Prepare fresh dilutions and visually inspect for any particulates.
Assay Conditions For protein denaturation assays, the temperature and duration of heating are critical.[12][13][14] Ensure precise and consistent temperature control. The source and concentration of albumin can also influence results. For membrane stabilization assays, the source and handling of red blood cells are crucial for reproducibility.
Interference with Assay Components This compound may interact with assay reagents. Run appropriate controls, including the compound with assay components in the absence of the protein or cells to check for any background interference.
Purity of this compound If you are not using a highly purified compound, batch-to-batch variation in the composition of a natural product extract can lead to inconsistent bioactivity.[15] If possible, use a standardized and characterized sample of this compound.

Logical Flow for Troubleshooting Anti-Inflammatory Assays

start Inconsistent Anti-Inflammatory Results check_compound Verify Compound - Solubility - Purity start->check_compound check_conditions Standardize Assay Conditions - Temperature - Incubation Time - Reagent Source check_compound->check_conditions check_interference Assess Interference - Compound + Reagent Controls check_conditions->check_interference analyze_data Re-analyze Data - Dose-response curve - Positive control performance check_interference->analyze_data end Reproducible Results analyze_data->end

Caption: Logical flow for troubleshooting inconsistent anti-inflammatory assays.

Quantitative Data Summary

While specific quantitative data for pure this compound is limited in the public domain, the following tables summarize reported bioactivity for extracts of Swietenia macrophylla, the plant source of this compound. This data can provide a general indication of expected activity.

Table 1: Cytotoxicity of Swietenia macrophylla Seed Extracts against HepG2 Cells [2]

Solvent ExtractIC50 (µg/mL) after 24h
Chloroform~100
Ethyl Acetate~200
Hexane~300
Ethanol>500
Methanol>500
50% Ethanol>500
WaterNot cytotoxic

Table 2: Antioxidant Activity of Swietenia macrophylla Leaf Extracts [16]

Solvent ExtractDPPH Radical Scavenging IC50 (µg/mL)
Methanol85.32
Ethyl Acetate>100
Petroleum Ether>100

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Human cancer cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Experimental Workflow for MTT Assay

plate_cells Plate Cells in 96-well Plate incubate1 Incubate 24h plate_cells->incubate1 prepare_compound Prepare this compound Dilutions incubate1->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data and Determine IC50 read_absorbance->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: In-Vitro Anti-Inflammatory Assay (Albumin Denaturation)

This protocol provides a method for assessing the anti-inflammatory activity of this compound by measuring the inhibition of heat-induced albumin denaturation.[12][13][14]

Materials:

  • This compound

  • DMSO

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Diclofenac sodium (as a positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of this compound (e.g., 100 to 1000 µg/mL).

  • Control Preparation: Prepare a control solution containing 2 mL of distilled water instead of the this compound solution. Prepare a positive control using diclofenac sodium at various concentrations.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heating: Heat the mixtures in a water bath at 70°C for 5 minutes.

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100 Determine the IC50 value from a plot of percentage inhibition versus concentration.

Signaling Pathway

While the precise molecular targets of this compound are not fully elucidated, many anti-inflammatory and cytotoxic natural products are known to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway.

Hypothesized NF-κB Signaling Pathway Modulation

cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response stimulus LPS/TNF-α IKK IKK Complex stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Releases nucleus Nucleus NFkappaB->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nucleus->gene_expression inflammation Inflammation gene_expression->inflammation apoptosis Apoptosis Inhibition gene_expression->apoptosis This compound This compound This compound->IKK Inhibits? This compound->NFkappaB Inhibits Translocation?

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

References

Validation & Comparative

Swietemahalactone: A Comparative Analysis of its Antibacterial Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of Swietemahalactone, a novel limonoid, in the context of other antibacterial compounds isolated from the Swietenia genus. While direct quantitative data for this compound is limited in the public domain, this document summarizes the available information and presents comparative data for structurally related limonoids to offer a comprehensive perspective on its potential as an antibacterial agent.

Introduction to this compound

This compound is a rearranged phragmalin-type limonoid isolated from Swietenia mahagoni.[1][2] Its discovery has garnered interest within the scientific community due to the known antimicrobial properties of compounds from the Meliaceae family.[3][4][5] Preliminary studies have confirmed that this compound exhibits antibacterial activity, as determined by the agar diffusion method.[1][2] However, specific details regarding the breadth of its activity and its potency against various bacterial strains are not yet widely available.

Comparative Antibacterial Spectrum

To contextualize the potential of this compound, this section presents the antibacterial spectrum of other prominent limonoids isolated from Swietenia species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these compounds against a range of Gram-positive and Gram-negative bacteria. Lower MIC values are indicative of higher antibacterial potency.

CompoundGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference
Swietenine Bacillus megaterium32Escherichia coli64[6]
3-O-tigloylswietenolide Bacillus megaterium32Escherichia coli64[6]
Swietenolide Multiple Drug-Resistant (MDR) strains-MDR strains-[7][8]
2-hydroxy-3-O-tigloylswietenolide Overall more potent than swietenolide-Overall more potent than swietenolide-[7][8]
Methanolic Extract of S. mahagoni seeds Staphylococcus aureus, Streptococcus faecalis25,000-50,000Pseudomonas aeruginosa, Proteus mirabilis25,000-50,000[9]
Methanolic Extract of S. macrophylla Bacillus cereus, Clostridium sporogenes31.25--[10]

Note: The study on Swietenolide and 2-hydroxy-3-O-tigloylswietenolide reported activity against eight MDR bacterial strains but did not provide specific MIC values in the abstract. It was noted that compound 2 (2-hydroxy-3-O-tigloylswietenolide) displayed overall more potent activity than compound 1 (swietenolide).[7][8]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to validate the antibacterial spectrum of natural products.

Agar Diffusion Method

This method is utilized for the initial screening of antibacterial activity.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compound: A sterile paper disc impregnated with a known concentration of the test compound (e.g., this compound) is placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Observation and Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of a compound's antibacterial potency.

  • Preparation of Serial Dilutions: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Controls: A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Visualizing the Experimental Workflow and Biosynthetic Pathway

To further elucidate the scientific process and the origins of this compound, the following diagrams are provided.

Experimental_Workflow cluster_extraction Isolation & Purification cluster_testing Antibacterial Activity Testing cluster_analysis Data Analysis & Comparison plant_material Swietenia mahagoni Plant Material extraction Solvent Extraction plant_material->extraction chromatography Column Chromatography extraction->chromatography pure_compound Pure this compound chromatography->pure_compound agar_diffusion Agar Diffusion Method (Qualitative Screening) pure_compound->agar_diffusion mic_determination Broth Microdilution (Quantitative MIC) agar_diffusion->mic_determination data_collection Measure Zones of Inhibition & Determine MIC Values mic_determination->data_collection comparison Compare with Standard Antibiotics & Other Limonoids data_collection->comparison conclusion Validate Antibacterial Spectrum comparison->conclusion

Figure 1: Experimental workflow for validating the antibacterial spectrum of this compound.

Biogenetic_Pathway tetranortriterpenoid Apotirucallane/Apoeuphane (Tetranortriterpenoid Precursor) phragmalin Phragmalin-type Limonoid Intermediate tetranortriterpenoid->phragmalin rearrangement Semipinacol Rearrangement phragmalin->rearrangement This compound This compound rearrangement->this compound

Figure 2: Proposed key biogenetic pathway leading to the formation of this compound.

Conclusion

This compound, a novel limonoid from Swietenia mahagoni, has demonstrated antibacterial properties. While specific quantitative data on its efficacy is pending wider publication, the potent antibacterial activity of related limonoids such as swietenine and 3-O-tigloylswietenolide against both Gram-positive and Gram-negative bacteria underscores the potential of this class of compounds. Further research to fully elucidate the antibacterial spectrum and mechanism of action of this compound is warranted and holds promise for the development of new antimicrobial agents.

References

Swietemahalactone and its Potential as a Natural Antibiotic Against E. coli: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-pressing search for novel antimicrobial agents to combat the rise of antibiotic-resistant bacteria like Escherichia coli (E. coli), natural products remain a promising frontier. Among these, Swietemahalactone, a limonoid compound isolated from the seeds of the Meliaceae family, particularly Swietenia mahagoni and Swietenia macrophylla, has garnered interest. This guide provides a comparative analysis of the potential antibacterial efficacy of this compound against E. coli, drawing upon available experimental data for the compound's source extracts and related molecules, and contextualizing it with the performance of other well-established natural antibiotics.

While direct studies on the isolated this compound against E. coli are limited in the currently available scientific literature, a significant body of research on the antibacterial properties of Swietenia extracts and other limonoids provides valuable insights into its potential.

Comparative Efficacy Against E. coli

The antibacterial activity of a substance is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a bacterium. The table below summarizes the available MIC data for various natural products against E. coli. It is important to note that the data for Swietenia species pertains to crude extracts, which contain a mixture of compounds, including this compound.

Natural Antibiotic/ExtractActive Compound(s)Minimum Inhibitory Concentration (MIC) against E. coliSource(s)
Swietenia macrophylla Extracts Limonoids (including this compound), Terpenoids, Flavonoids8.1 - 21.2 µg/mL (for different fractions)[1]
Swietenia mahagoni Leaf Extract (Methanolic) Limonoids, Terpenoids, Flavonoids12.5 - 25 mg/mL[2]
Neem ( Azadirachta indica) Limonoids 17β-hydroxynimbocinol32 mg/L[3]
Neem ( Azadirachta indica) Limonoids 6-homodesacetylnimbin128 mg/L[3]
Oregano Oil Carvacrol, ThymolNot specified in provided abstracts[4]
Garlic AllicinNot specified in provided abstracts[4]
Manuka Honey MethylglyoxalNot specified in provided abstracts[4]
Thyme ThymolNot specified in provided abstracts[2]

Note: The significant difference in the reported MIC values for Swietenia macrophylla and Swietenia mahagoni extracts may be attributed to variations in the extraction methods, the part of the plant used, the specific bacterial strains tested, and the purity of the fractions. The lower MIC values (in µg/mL) for S. macrophylla fractions suggest a more potent antibacterial activity compared to the methanolic extract of S. mahagoni (in mg/mL)[1][2].

Experimental Methodologies

The data presented in this guide is derived from studies employing standard microbiological techniques to assess antibacterial activity. The primary methods cited are the disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

experimental_workflow_disk_diffusion cluster_prep Preparation cluster_procedure Procedure cluster_result Result A Bacterial Culture (e.g., E. coli) E Inoculate Agar Plate with Bacteria A->E B Mueller-Hinton Agar Plate B->E C Filter Paper Disks F Impregnate Disks with Test Compound C->F D Test Compound (e.g., Plant Extract) D->F G Place Disks on Agar Surface E->G F->G H Incubate at 37°C for 18-24 hours G->H I Measure Zone of Inhibition (mm) H->I

Fig. 1: Workflow of the Disk Diffusion Assay.

In this assay, an agar plate is uniformly inoculated with the test bacterium. Filter paper disks impregnated with the test substance are then placed on the agar surface. After incubation, the diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured. A larger zone of inhibition indicates greater antibacterial activity. For instance, a methanolic extract of S. mahagoni leaves at 50 mg/mL produced a 16.4 mm zone of inhibition against E. coli[2].

Broth Microdilution Method (MIC Determination)

This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

experimental_workflow_mic cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound in Broth B Inoculate each well with a standardized bacterial suspension A->B C Include Positive (no antibiotic) and Negative (no bacteria) Controls B->C D Incubate microplate at 37°C for 18-24 hours C->D E Visually or spectrophotometrically determine bacterial growth D->E F Identify the lowest concentration with no visible growth (MIC) E->F

Fig. 2: Workflow for MIC Determination via Broth Microdilution.

In this method, serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized concentration of the test bacterium. Following incubation, the wells are examined for visible signs of bacterial growth. The MIC is the lowest concentration of the agent that completely inhibits the growth of the organism.

Potential Mechanism of Action

The precise mechanism of action of this compound against E. coli has not been elucidated. However, the antibacterial activity of limonoids and other phytochemicals present in Swietenia extracts is often attributed to their ability to disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic nature of many limonoids allows them to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.

Conclusion and Future Directions

The available evidence from studies on Swietenia extracts and other limonoids suggests that this compound holds promise as a potential natural antibiotic against E. coli. The reported MIC values for Swietenia macrophylla fractions are particularly noteworthy and indicate significant antibacterial potential. However, to fully assess its efficacy and establish a direct comparison with other natural antibiotics, further research is imperative.

Future studies should focus on:

  • Isolation and Purification: Isolating this compound to a high degree of purity to enable accurate determination of its intrinsic antibacterial activity.

  • MIC and MBC Determination: Conducting rigorous MIC and Minimum Bactericidal Concentration (MBC) testing of pure this compound against a panel of clinically relevant E. coli strains, including multidrug-resistant isolates.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which this compound exerts its antibacterial effect on E. coli.

  • In Vivo Efficacy and Toxicity: Evaluating the in vivo efficacy of this compound in animal models of E. coli infection and assessing its toxicological profile.

Such research will be crucial in determining the true potential of this compound as a viable therapeutic agent in the fight against E. coli infections.

References

A Comparative Analysis of the Anticancer Potential of Swietenolide and Synthetic Lactones

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological drug discovery, natural and synthetic lactones have emerged as a significant class of compounds with potent antitumor activities. This guide provides a detailed comparative analysis of Swietenolide, a natural limonoid lactone derived from the Swietenia genus, against well-characterized synthetic and other natural sesquiterpene lactones, namely Parthenolide and Costunolide. This comparison is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and detailed experimental protocols to inform future research and development.

Introduction to Selected Lactones

Swietenolide is a natural tetranortriterpenoid, specifically a limonoid, isolated from the seeds of Swietenia macrophylla. Recent studies have highlighted its potential as an anticancer agent, particularly in colorectal cancer models. Its mechanism of action has been linked to the inhibition of the MDM2-p53 pathway.

Parthenolide , a sesquiterpene lactone isolated from the feverfew plant (Tanacetum parthenium), has been extensively studied for its anti-inflammatory and anticancer properties. Its primary anticancer mechanisms involve the inhibition of the NF-κB and STAT3 signaling pathways, as well as the induction of oxidative stress.[1][2]

Costunolide , another sesquiterpene lactone found in various medicinal plants like Saussurea lappa, exhibits broad-spectrum anticancer activities. Its mode of action is primarily attributed to the induction of apoptosis and autophagy through the generation of reactive oxygen species (ROS) and modulation of the AKT and JNK signaling pathways.[3][4]

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Swietenolide, Swietenine (another major limonoid from Swietenia), Parthenolide, and Costunolide against various human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference(s)
Swietenolide HCT116 (Colon)5.6[5]
Swietenine HCT116 (Colon)10[5]
Parthenolide MCF-7 (Breast)~5-10[1]
MDA-MB-231 (Breast)~10-15[1]
A549 (Lung)~7.5[1]
Costunolide A431 (Skin)~20[4]
HCT116 (Colon)~15-20[6]
MCF-7 (Breast)~10-20[6]

Mechanisms of Action and Signaling Pathways

The anticancer effects of these lactones are mediated through distinct signaling pathways, leading to the inhibition of cell proliferation, and induction of apoptosis and cell cycle arrest.

Swietenolide: Targeting the MDM2-p53 Pathway

Swietenolide exerts its anticancer activity by inhibiting the Mouse Double Minute 2 homolog (MDM2), a key negative regulator of the p53 tumor suppressor protein.[5] By inhibiting MDM2, Swietenolide leads to the stabilization and activation of p53, which in turn transcriptionally activates target genes involved in apoptosis and cell cycle arrest.

Swietenolide_Pathway Swietenolide Swietenolide MDM2 MDM2 Swietenolide->MDM2 p53 p53 MDM2->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Caption: Swietenolide inhibits MDM2, leading to p53 activation.

Parthenolide: Inhibition of Pro-survival Pathways

Parthenolide's anticancer effects are largely attributed to its ability to inhibit the NF-κB and STAT3 signaling pathways.[1][2][7] It directly inhibits IκB kinase (IKK), preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[1] This leads to the downregulation of anti-apoptotic genes. Parthenolide also inhibits the phosphorylation of STAT3, preventing its dimerization and nuclear translocation, thereby inhibiting the expression of genes involved in cell survival and proliferation.[1]

Parthenolide_Pathway Parthenolide Parthenolide IKK IKK Parthenolide->IKK STAT3 STAT3 Parthenolide->STAT3 Inhibits phosphorylation NFkB NF-κB IKK->NFkB Activates AntiApoptoticGenes Anti-Apoptotic Genes NFkB->AntiApoptoticGenes Promotes transcription ProliferationGenes Proliferation Genes STAT3->ProliferationGenes Promotes transcription

Caption: Parthenolide inhibits NF-κB and STAT3 signaling.

Costunolide: Induction of ROS-Mediated Apoptosis

Costunolide induces apoptosis in cancer cells primarily through the generation of reactive oxygen species (ROS).[3][4][8] The accumulation of ROS triggers downstream signaling cascades, including the activation of the c-Jun N-terminal kinase (JNK) pathway and the inhibition of the pro-survival AKT/mTOR pathway.[3] This dual effect leads to cell cycle arrest and apoptosis.

Costunolide_Pathway Costunolide Costunolide ROS ↑ ROS Costunolide->ROS JNK JNK ROS->JNK AKT_mTOR AKT/mTOR ROS->AKT_mTOR Apoptosis Apoptosis JNK->Apoptosis AKT_mTOR->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest AKT_mTOR->CellCycleArrest Inhibits

Caption: Costunolide induces apoptosis via ROS generation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the lactones are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the lactones (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_0 MTT Assay Protocol A 1. Seed Cells in 96-well plate B 2. Treat with Lactones A->B C 3. Add MTT Reagent B->C D 4. Solubilize Formazan C->D E 5. Measure Absorbance D->E F 6. Calculate IC50 E->F

Caption: Workflow for determining cytotoxicity using the MTT assay.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a key technique to investigate the effects of lactones on the expression and phosphorylation status of proteins involved in specific signaling pathways.

Workflow:

  • Cell Lysis: After treatment with the lactones, cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p53, anti-phospho-STAT3, anti-cleaved-caspase-3).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified to determine the relative protein expression levels.

Western_Blot_Workflow cluster_1 Western Blot Protocol P1 Cell Lysis & Protein Quantification P2 SDS-PAGE P1->P2 P3 Protein Transfer to Membrane P2->P3 P4 Blocking P3->P4 P5 Primary Antibody Incubation P4->P5 P6 Secondary Antibody Incubation P5->P6 P7 Chemiluminescent Detection P6->P7 P8 Data Analysis P7->P8

Caption: Key steps involved in Western blot analysis.

Conclusion

This comparative guide highlights the diverse anticancer potential of both natural and synthetic lactones. Swietenolide, a limonoid lactone, demonstrates promising cytotoxicity in colorectal cancer cells through a distinct p53-dependent mechanism. In contrast, the well-studied sesquiterpene lactones, Parthenolide and Costunolide, exert their effects through the modulation of key pro-survival and stress-activated signaling pathways. The provided data and experimental protocols offer a foundational resource for researchers to further explore the therapeutic potential of these and other lactone-based compounds in the development of novel anticancer agents. The distinct mechanisms of action suggest potential for synergistic combination therapies, a promising avenue for future investigation.

References

Cross-Validation of Antibacterial Activity of Limonoids from Swietenia mahagoni

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antimicrobial agents from natural sources. Swietenia mahagoni, commonly known as West Indian mahogany, is a plant rich in bioactive compounds, particularly limonoids, which have demonstrated promising antibacterial properties. This guide provides a comparative analysis of the antibacterial activity of various limonoids isolated from Swietenia mahagoni against different bacterial species, supported by experimental data. While the specific compound "Swietemahalactone" is not extensively studied, this guide focuses on the activity of other well-documented limonoids from the same plant, offering valuable insights for researchers in drug discovery and development.

Comparative Antibacterial Activity

The antibacterial efficacy of compounds is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.[1] The data summarized below is derived from various studies on limonoids and crude extracts from Swietenia mahagoni.

Compound/ExtractBacterial SpeciesGram StainMIC (µg/mL)Zone of Inhibition (mm)Reference
Swietenine Bacillus megateriumGram-positive32-64-[2][3]
Escherichia coliGram-negative32-64-[2][3]
3-O-tigloylswietenolide Bacillus megateriumGram-positive32-64-[2][3]
Escherichia coliGram-negative32-64-[2][3]
Swietenolide Multiple Drug-Resistant (MDR) BacteriaBoth-Active[4]
2-hydroxy-3-O-tigloylswietenolide Multiple Drug-Resistant (MDR) BacteriaBoth-More potent than Swietenolide[4]
Methanolic Seed Extract Staphylococcus aureusGram-positive25,000-50,000-[5]
Pseudomonas aeruginosaGram-negative25,000-50,000-[5]
Streptococcus faecalisGram-positive25,000-50,000-[5]
Proteus mirabilisGram-negative25,000-50,000-[5]
Ethanolic Leaf Extract (75%) Streptococcus mutansGram-positive-18.07 ± 0.37[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial activity of compounds from Swietenia mahagoni.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

a. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on a suitable agar medium for 18-24 hours.

  • A few colonies are transferred to a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Test Compounds:

  • The isolated compounds or extracts are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

c. Incubation and Observation:

  • The standardized bacterial inoculum is added to each well containing the diluted compound.

  • Positive (broth with bacteria) and negative (broth only) controls are included.

  • The microtiter plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Agar Well/Disk Diffusion Method

This method is used to assess the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone.

a. Preparation of Agar Plates:

  • A standardized bacterial inoculum (as prepared for the MIC test) is uniformly swabbed onto the surface of a Mueller-Hinton Agar plate.

b. Application of Test Substance:

  • Agar Well Diffusion: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer. A fixed volume of the test compound solution is added to each well.[6]

  • Disk Diffusion: Sterile filter paper disks of a standard size are impregnated with a known concentration of the test compound and placed on the agar surface.[4]

c. Incubation and Measurement:

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the clear zone of growth inhibition around the well or disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Visualizing Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.

Bacterial_Signaling_Pathways cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm cluster_external Receptor Membrane Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Transcription_Factor Transcription Factor Signal_Transduction->Transcription_Factor Phosphorylation/ Activation Gene_Expression Gene Expression (e.g., Virulence, Biofilm Formation) Transcription_Factor->Gene_Expression Regulation External_Signal External Signal External_Signal->Receptor Limonoid Limonoid (Potential Inhibitor) Limonoid->Receptor Inhibition? Limonoid->Signal_Transduction Inhibition?

Caption: Potential Bacterial Signaling Pathway Inhibition by Limonoids.

Antibacterial_Workflow cluster_testing Antibacterial Activity Testing start Start plant_material Plant Material (Swietenia mahagoni) start->plant_material extraction Extraction & Fractionation plant_material->extraction isolation Isolation of Limonoids extraction->isolation mic_test MIC Determination (Broth Microdilution) isolation->mic_test diffusion_test Agar Diffusion Test isolation->diffusion_test bacterial_culture Bacterial Strain Culture bacterial_culture->mic_test bacterial_culture->diffusion_test data_analysis Data Analysis (MIC values, Zone of Inhibition) mic_test->data_analysis diffusion_test->data_analysis conclusion Conclusion on Antibacterial Potency data_analysis->conclusion

References

The Promising Antibacterial Potential of Swietenia mahagoni Extracts: A Comparative Analysis with Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of the antimicrobial efficacy of crude extracts from Swietenia mahagoni, the source of Swietemahalactone, reveals significant potential as a source of novel antibacterial agents. While specific data on the isolated compound this compound remains limited in publicly accessible research, studies on the plant's extracts demonstrate noteworthy activity against various pathogenic bacteria when compared to commercial antibiotics.

Extracts from the mahogany tree, Swietenia mahagoni, have been a subject of interest in ethnobotanical medicine for their purported therapeutic properties. Scientific investigations into these claims have begun to validate the plant's antimicrobial capabilities. This guide provides a comparative overview of the efficacy of Swietenia mahagoni extracts against common bacterial pathogens and contrasts their performance with established commercial antibiotics, based on available experimental data.

Comparative Efficacy: Swietenia mahagoni Extracts vs. Commercial Antibiotics

The antibacterial efficacy of plant extracts and antibiotics is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates a higher potency of the antimicrobial agent.

The following table summarizes the available MIC data for crude methanolic extracts of Swietenia mahagoni seeds and leaves against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), alongside the MIC values for the commercial antibiotics Ampicillin and Ciprofloxacin against the same pathogens.

Antimicrobial AgentTest OrganismMinimum Inhibitory Concentration (MIC)
Swietenia mahagoni (Crude Methanolic Seed Extract) Staphylococcus aureus25 mg/mL[1]
Escherichia coliNot explicitly stated in the provided results
Swietenia mahagoni (Crude Methanolic Leaf Extract) Staphylococcus aureus12.5 - 25 mg/mL[2]
Escherichia coli12.5 - 25 mg/mL[2]
Ampicillin Staphylococcus aureus0.6 - 1 µg/mL
Escherichia coli4 µg/mL
Ciprofloxacin Staphylococcus aureus0.12 - 0.5 µg/mL
Escherichia coliNot explicitly stated in the provided results

It is important to note that the provided MIC values for the Swietenia mahagoni extracts are for crude preparations, which contain a mixture of compounds. The potency of the purified active components, such as this compound, is expected to be significantly higher (i.e., have a much lower MIC). Further research is required to isolate and evaluate the specific contributions of individual compounds to the overall antimicrobial activity of the extracts.

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the methodologies employed in determining antimicrobial efficacy, the following diagrams illustrate a typical experimental workflow for assessing the Minimum Inhibitory Concentration (MIC) of a test substance.

MIC_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Test_Compound Test Compound (Swietenia mahagoni Extract) Serial_Dilution Serial Dilution of Test Compound & Antibiotic Test_Compound->Serial_Dilution Antibiotic_Control Positive Control (e.g., Ampicillin) Antibiotic_Control->Serial_Dilution Growth_Medium Growth Medium (e.g., Mueller-Hinton Broth) Growth_Medium->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (e.g., 37°C for 24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determination of MIC (Lowest concentration with no growth) Visual_Inspection->MIC_Determination

Figure 1. Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Swietenia mahagoni extracts and commercial antibiotics.

Preparation of Swietenia mahagoni Crude Extract
  • Plant Material: Dried and powdered seeds or leaves of Swietenia mahagoni are used as the starting material.

  • Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for a specified period (e.g., 72 hours) with occasional agitation.

  • Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude methanolic extract.

  • Storage: The dried extract is stored at a low temperature (e.g., 4°C) in an airtight container until further use.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
  • Bacterial Strains: Standardized strains of bacteria, such as Staphylococcus aureus (e.g., ATCC 25923) and Escherichia coli (e.g., ATCC 25922), are used.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Test Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the Swietenia mahagoni extract and the commercial antibiotic (positive control) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). A well containing only the growth medium and bacteria serves as a negative (growth) control, and a well with only the medium serves as a sterility control.

  • Inoculation and Incubation: Each well (except the sterility control) is inoculated with the prepared bacterial suspension. The plate is then incubated under appropriate conditions (e.g., at 37°C for 18-24 hours).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the extract or antibiotic that completely inhibits the visible growth of the bacteria.

Conclusion

The available evidence strongly suggests that crude extracts of Swietenia mahagoni possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. While the potency of the crude extracts is lower than that of purified commercial antibiotics, these findings underscore the potential of Swietenia mahagoni as a source for the discovery and development of new antimicrobial compounds. Further research focused on the isolation and characterization of the active constituents, such as this compound, is crucial to fully elucidate their therapeutic potential and mechanisms of action. Such studies will be instrumental in paving the way for the development of novel, plant-derived antibiotics to combat the growing challenge of antimicrobial resistance.

References

Swietemahalactone: A Comparative Analysis of its Therapeutic Potential in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of Swietemahalactone, a prominent limonoid found in Swietenia species, against established therapeutic agents in various preclinical animal models. While direct studies on isolated this compound are emerging, this document leverages the substantial body of research on Swietenia extracts, where this compound is a key bioactive constituent. The data presented herein summarizes the current understanding of its efficacy in oncology, inflammation, neuroprotection, and diabetes, offering a valuable resource for researchers exploring novel therapeutic avenues.

I. Anticancer Potential: this compound vs. Doxorubicin

Doxorubicin is a widely used chemotherapeutic agent, but its clinical utility is often limited by significant cardiotoxicity. Natural compounds like this compound, found in Swietenia mahagoni and Swietenia macrophylla, are being investigated as potentially safer alternatives. Studies on Swietenia extracts have demonstrated cytotoxic effects against various cancer cell lines, suggesting a promising role in oncology.

Table 1: Comparison of Anticancer Efficacy

ParameterSwietenia macrophylla ExtractDoxorubicinAnimal ModelReference
Tumor Growth Inhibition Data not available in retrieved studiesSignificant reduction in tumor volume4T1 orthotopic xenograft model[1]
Metastasis Inhibition Hexanic extract showed no toxicity in an animal modelEnhanced lung and bone metastasis in some models4T1 orthotopic xenograft model[1][2]
Mechanism of Action Induces apoptosis, arrests cell cycle at G2/M phaseDNA intercalation, topoisomerase II inhibitionIn vitro and in vivo models[2]

Experimental Protocols:

  • 4T1 Orthotopic Xenograft Model for Breast Cancer:

    • Cell Culture: 4T1 murine breast cancer cells are cultured in appropriate media.

    • Implantation: A suspension of 4T1 cells is injected into the mammary fat pad of female BALB/c mice.

    • Treatment: Once tumors are palpable, animals are randomized into treatment and control groups. Treatment with Swietenia extract (or isolated this compound) or doxorubicin is initiated via oral gavage or intravenous injection, respectively, at specified doses and schedules.

    • Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, primary tumors and lungs are harvested for histological analysis to assess tumor growth and metastasis.[1]

Signaling Pathway:

anticancer_pathway This compound This compound Apoptosis Induction of Apoptosis This compound->Apoptosis CellCycleArrest G2/M Phase Cell Cycle Arrest This compound->CellCycleArrest TumorCell Cancer Cell Apoptosis->TumorCell Inhibition CellCycleArrest->TumorCell Inhibition Doxorubicin Doxorubicin DNA_Damage DNA Damage & Topoisomerase II Inhibition Doxorubicin->DNA_Damage DNA_Damage->TumorCell Inhibition

Figure 1: Anticancer Mechanisms of Action.

II. Anti-inflammatory Potential: this compound vs. Indomethacin

Indomethacin is a potent nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat inflammation and pain. However, its use can be associated with gastrointestinal side effects. Swietenia macrophylla extracts have demonstrated significant anti-inflammatory properties in animal models, suggesting that this compound could be a valuable alternative with a potentially better safety profile.

Table 2: Comparison of Anti-inflammatory Efficacy

ParameterSwietenia macrophylla Ethanolic Seed ExtractIndomethacinAnimal ModelReference
Carrageenan-induced Paw Edema Reduction 79% reduction at 1000 mg/kgData not available in retrieved studiesMice[3]
Mechanism of Action Inhibition of pro-inflammatory mediatorsInhibition of cyclooxygenase (COX) enzymesIn vivo models[3]

Experimental Protocols:

  • Carrageenan-Induced Paw Edema Model:

    • Animal Model: Male Wistar rats or Swiss albino mice are used.

    • Treatment: Animals are pre-treated with Swietenia macrophylla extract (or isolated this compound), Indomethacin, or a vehicle control, typically administered orally.

    • Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the paw volume in the treated groups to the control group.[3]

Signaling Pathway:

anti_inflammatory_pathway InflammatoryStimuli Inflammatory Stimuli COX_Enzymes COX Enzymes InflammatoryStimuli->COX_Enzymes Activates Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediates COX_Enzymes->Prostaglandins Produces This compound This compound This compound->COX_Enzymes Inhibits Indomethacin Indomethacin Indomethacin->COX_Enzymes Inhibits

Figure 2: Anti-inflammatory Mechanisms of Action.

III. Neuroprotective Potential: this compound vs. L-DOPA

L-DOPA is the gold standard for treating Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. However, long-term L-DOPA treatment can lead to motor complications. Aqueous extracts of Swietenia macrophylla leaves have shown neuroprotective effects in a murine model of Parkinson's disease, suggesting that this compound may offer a novel therapeutic strategy.[4][5]

Table 3: Comparison of Neuroprotective Efficacy

ParameterAqueous Extract of Swietenia macrophylla LeafL-DOPAAnimal ModelReference
Reduction in Neuroinflammation Attenuated microglial proliferation by ~60% in the substantia nigra pars compactaPrimarily restores dopamine levels; indirect effects on inflammation6-OHDA-induced murine model of Parkinson's disease[4]
Behavioral Improvement Showed improved motor function in a subset of treated animalsImproves motor symptoms6-OHDA-induced murine model of Parkinson's disease[4]
Mechanism of Action Antioxidant and anti-inflammatory propertiesDopamine precursor, restores dopaminergic neurotransmissionIn vivo models[4]

Experimental Protocols:

  • 6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model:

    • Animal Model: C57BL/6 mice are commonly used.

    • Treatment: Mice are treated daily with the Swietenia macrophylla aqueous extract (50 mg/kg) or vehicle, starting 7 days before the 6-OHDA infusion and continuing for a specified period post-surgery.[4][6]

    • Lesioning: A unilateral injection of 6-OHDA is made into the striatum to induce degeneration of dopaminergic neurons in the nigrostriatal pathway.

    • Behavioral Assessment: Rotational behavior is assessed following an apomorphine challenge to quantify the extent of the lesion and the effect of the treatment.

    • Histological and Biochemical Analysis: Brains are processed for immunohistochemical analysis of tyrosine hydroxylase (a marker for dopaminergic neurons) and Iba1 (a marker for microglia) to assess neurodegeneration and neuroinflammation, respectively.[4][6]

Signaling Pathway:

neuroprotective_pathway OxidativeStress Oxidative Stress & Neuroinflammation DopaminergicNeuron Dopaminergic Neuron OxidativeStress->DopaminergicNeuron Damages NeuronalDeath Neuronal Death DopaminergicNeuron->NeuronalDeath Leads to This compound This compound This compound->OxidativeStress Inhibits LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine Converts to Dopamine->DopaminergicNeuron Restores function of

Figure 3: Neuroprotective Mechanisms of Action.

IV. Antidiabetic Potential: this compound vs. Metformin

Metformin is a first-line oral medication for type 2 diabetes that primarily works by decreasing hepatic glucose production. Extracts from Swietenia macrophylla seeds have been traditionally used for diabetes and have shown significant antihyperglycemic effects in animal models, comparable to the standard drug glibenclamide.[7][8][9]

Table 4: Comparison of Antidiabetic Efficacy

ParameterMethanol Extract of Swietenia macrophylla SeedsGlibenclamide (as comparator)Animal ModelReference
Reduction in Fasting Blood Glucose Up to 59.69% reduction at 300 mg/kgSignificant reductionStreptozotocin-induced diabetic rats[7]
Effect on Serum Lipids Significant reduction in cholesterol and triglyceridesData not available in retrieved studiesStreptozotocin-induced diabetic rats[7]
Mechanism of Action Potential for increased glucose utilization and insulin sensitivityStimulates insulin secretion from pancreatic β-cellsIn vivo models[10]

Experimental Protocols:

  • Streptozotocin (STZ)-Induced Diabetic Rat Model:

    • Animal Model: Wistar or Sprague-Dawley rats are used.

    • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 60 mg/kg body weight) dissolved in citrate buffer.

    • Treatment: Diabetic rats are treated orally with Swietenia macrophylla seed extract at different doses (e.g., 200 and 300 mg/kg) or a standard antidiabetic drug like glibenclamide for a specified duration (e.g., 12 days).[7]

    • Biochemical Analysis: Fasting blood glucose levels are monitored at regular intervals. At the end of the study, blood is collected to measure serum lipid profiles (cholesterol and triglycerides), and liver tissue is analyzed for glycogen content.[7]

Signaling Pathway:

antidiabetic_pathway Hyperglycemia Hyperglycemia InsulinResistance Insulin Resistance InsulinResistance->Hyperglycemia PancreaticBetaCells Pancreatic β-cells InsulinSecretion Insulin Secretion PancreaticBetaCells->InsulinSecretion GlucoseUptake Glucose Uptake InsulinSecretion->GlucoseUptake Promotes GlucoseUptake->Hyperglycemia Reduces This compound This compound This compound->PancreaticBetaCells May stimulate Metformin Metformin HepaticGlucoseProduction Hepatic Glucose Production Metformin->HepaticGlucoseProduction Decreases HepaticGlucoseProduction->Hyperglycemia Contributes to

Figure 4: Antidiabetic Mechanisms of Action.

Disclaimer: The information presented in this guide is for research and informational purposes only. The data on this compound's efficacy is largely derived from studies on Swietenia extracts and should be interpreted with caution. Further research is required to validate these findings with the isolated compound and to establish its safety and efficacy in humans.

References

A Comparative Guide to Swietemahalactone Extraction Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Swietemahalactone, a promising bioactive compound from Swietenia mahagoni, is a critical first step. This guide provides a comparative analysis of various extraction techniques, supported by available experimental data, to aid in the selection of the most suitable method for your research needs.

This document details and contrasts conventional and modern methods for extracting this compound, a tetranortriterpenoid with significant therapeutic potential. The comparison encompasses key performance indicators such as extraction yield and purity, alongside detailed experimental protocols. Furthermore, this guide elucidates the known biological activities of this compound and its influence on cellular signaling pathways.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is paramount and depends on factors such as desired yield, purity, processing time, and environmental impact. Below is a summary of quantitative data for different extraction methods applied to Swietenia mahagoni, the natural source of this compound. It is important to note that while some studies focus on the total extract or specific classes of compounds like saponins, this data provides valuable insights into the potential efficiency for this compound extraction.

Extraction MethodPlant PartSolventKey ParametersCrude Extract Yield (%)Active Constituent Yield/PurityReference
Reflux Extraction Leaves and BranchesMethanol80°C, 3 x 4hNot specified250 mg this compound A from 100g EtOAc fraction[1]
Microwave-Assisted Extraction (MAE) SeedsEthanol (96%)180s, Solvent:Sample 15:1 (v/w)41.4611.53% Total Saponins
Maceration SeedsEthanol (96%)48h, Solvent:Sample 20:1 (v/w)39.869.26% Total Saponins
Ultrasound-Assisted Extraction (UAE) FlowersEthanol30 min, 50°C, Sample:Solvent 1:20 (g/mL)0.855 (predicted)Not specified
Optimized Solvent Extraction BarkAcetone2h, 55°C, Concentration 4%23.25Not specified
Supercritical Fluid Extraction (SFE) SeedsCO2Flow rate 4 mL/min19.67Not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for various extraction techniques as applied to Swietenia mahagoni.

Reflux Extraction for this compound Isolation[1]

This method is a classic and effective technique for exhaustive extraction.

  • Plant Material: 5 kg of powdered and dried leaves and branches of S. mahagoni.

  • Solvent: 10 L of Methanol (MeOH).

  • Procedure:

    • The plant material is subjected to reflux extraction with methanol three times, for 4 hours each at 80°C.

    • The combined methanolic extracts are concentrated under vacuum to yield a crude extract.

    • The crude extract is then partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • The EtOAc fraction, which is rich in this compound, is further purified by column chromatography.

Microwave-Assisted Extraction (MAE) of Saponins

MAE offers a significant reduction in extraction time and solvent consumption.

  • Plant Material: Defatted mahogany seeds.

  • Solvent: 96% Ethanol.

  • Procedure:

    • Mix the powdered seeds with 96% ethanol at a solvent-to-sample ratio of 15:1 (v/w).

    • Place the mixture in the microwave extractor.

    • Irradiate for 180 seconds.

    • After extraction, the mixture is filtered, and the solvent is evaporated to obtain the crude saponin extract.

Maceration for Saponin Extraction

Maceration is a simple technique that does not require specialized equipment.

  • Plant Material: Powdered mahogany seeds.

  • Solvent: 96% Ethanol.

  • Procedure:

    • Soak the powdered seeds in 96% ethanol at a solvent-to-sample ratio of 20:1 (v/w).

    • Allow the mixture to stand for 48 hours with occasional agitation.

    • Filter the mixture, and evaporate the solvent from the filtrate to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) of Natural Dyes

UAE utilizes ultrasonic waves to enhance the extraction process.

  • Plant Material: Powdered S. mahagoni flowers.

  • Solvent: Ethanol.

  • Procedure:

    • Mix the powdered flowers with ethanol at a sample-to-solvent ratio of 1:20 (g/mL).

    • Sonicate the mixture for 30 minutes at a temperature of 50°C.

    • After sonication, filter the mixture to separate the extract from the solid residue.

    • The solvent is then evaporated to yield the crude extract.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by pure this compound are limited in the available literature, the broader class of compounds to which it belongs, triterpenoids and limonoids, are known to exhibit significant biological activities, including anticancer and anti-inflammatory effects. These effects are often mediated through the modulation of key cellular signaling pathways.

Potential Signaling Pathways Modulated by this compound:

Based on the activities of structurally similar compounds, this compound may influence the following pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial in regulating cell growth, proliferation, and survival.[2][3][4][5][6] Many natural compounds with anticancer properties have been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.

  • NF-κB Pathway: The NF-κB signaling pathway plays a central role in inflammation and immune responses.[7][8][9][10][11] Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural products.

  • Apoptosis Signaling Pathways: this compound may induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13][14][15] This could involve the regulation of pro-apoptotic and anti-apoptotic proteins, and the activation of caspases.

Further research is warranted to elucidate the specific molecular targets and signaling cascades directly modulated by this compound.

Visualizing the Methodologies

To provide a clearer understanding of the processes involved, the following diagrams illustrate the workflows of the described extraction methods and a potential signaling pathway that may be influenced by this compound.

Extraction_Workflow cluster_conventional Conventional Methods cluster_modern Modern Methods Reflux Reflux Crude Extract Crude Extract Reflux->Crude Extract Maceration Maceration Maceration->Crude Extract MAE MAE MAE->Crude Extract UAE UAE UAE->Crude Extract Plant Material Plant Material Plant Material->Reflux MeOH, 80°C Plant Material->Maceration Ethanol, RT Plant Material->MAE Ethanol, Microwave Plant Material->UAE Ethanol, Sonication Purification Purification Crude Extract->Purification Chromatography Purified this compound Purified this compound Purification->Purified this compound

Caption: Workflow of this compound extraction methods.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth This compound This compound This compound->Akt potential inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

References

Validating the Safety and Toxicity Profile of a Novel Compound: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest search, specific safety and toxicity data for Swietemahalactone is not available in the public domain. Therefore, this guide provides a comprehensive framework for how the safety and toxicity of a novel compound like this compound would be methodologically evaluated, drawing upon established protocols in toxicology research. The data presented herein is illustrative and should not be considered representative of this compound's actual performance.

This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to assessing the safety and toxicity of new chemical entities. It outlines standard in vitro and in vivo experimental protocols and provides templates for data presentation and visualization to facilitate a clear and objective evaluation.

Part 1: In Vitro Cytotoxicity Assessment

A fundamental first step in evaluating the safety profile of a novel compound is to assess its potential to cause cell death. In vitro cytotoxicity assays are rapid and cost-effective methods to screen for such effects across various cell lines, including both cancerous and healthy, non-cancerous cells. A desirable therapeutic candidate would exhibit high potency against target cancer cells while showing minimal to no toxicity towards normal cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[1][2] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on different cell lines.

Materials:

  • Test compound (e.g., this compound)

  • Cell lines (e.g., a cancer cell line like MCF-7 and a normal cell line like CRL-1439)[3]

  • 96-well microtiter plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: In Vitro Cytotoxicity

The quantitative data from cytotoxicity assays should be summarized in a clear and structured table for easy comparison across different cell lines and with a reference compound.

CompoundCell LineTypeIncubation Time (h)IC50 (µM)
This compoundMCF-7Breast Cancer48Hypothetical
This compoundCRL-1439Normal Liver48Hypothetical
DoxorubicinMCF-7Breast Cancer48Reference
DoxorubicinCRL-1439Normal Liver48Reference

Table 1: Hypothetical in vitro cytotoxicity of this compound compared to a standard chemotherapeutic agent, Doxorubicin.

Experimental Workflow: In Vitro Cytotoxicity

G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed Seed cells in 96-well plates adhere Allow cells to adhere overnight seed->adhere treat Treat with compound concentrations adhere->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT solution incubate->mtt formazan Incubate to form formazan mtt->formazan dissolve Dissolve formazan formazan->dissolve read Read absorbance dissolve->read calculate Calculate % viability read->calculate determine Determine IC50 values calculate->determine

Figure 1: Experimental workflow for an in vitro MTT cytotoxicity assay.

Part 2: In Vivo Acute Toxicity Assessment

Following in vitro screening, promising compounds are typically evaluated for their safety in living organisms. Acute toxicity studies in animal models, such as rodents, are conducted to determine the potential adverse effects of a single, high dose of a substance.[4][5]

Experimental Protocol: Acute Oral Toxicity Study in Rodents

This protocol is a general guideline and should be adapted and refined in accordance with regulatory guidelines (e.g., OECD Test Guideline 420).

Objective: To determine the acute toxicity of a test compound after a single oral dose and to identify the median lethal dose (LD50).

Materials:

  • Test compound (e.g., this compound)

  • Animal model (e.g., Sprague Dawley rats)

  • Vehicle for administration (e.g., saline, corn oil)

  • Standard laboratory animal diet and water

  • Equipment for clinical observations, body weight measurement, and blood collection.

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week.

  • Dosing: Administer the test compound at various dose levels to different groups of animals via oral gavage. A control group receives only the vehicle.

  • Clinical Observations: Monitor the animals for any signs of toxicity, morbidity, and mortality at regular intervals for a specified period (e.g., 14 days).[4] Observations include changes in skin and fur, respiratory rate, and behavioral patterns.[4]

  • Body Weight: Record the body weight of each animal before dosing and periodically throughout the study.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Histopathology: Collect and preserve major organs for histopathological examination to identify any treatment-related changes.

  • Blood Analysis: Collect blood samples for hematological and biochemical analysis to assess effects on various organs like the liver and kidneys.[4]

  • Data Analysis: Analyze the data to determine the LD50 and identify any dose-related adverse effects.

Data Presentation: In Vivo Acute Toxicity

Key findings from an acute toxicity study should be presented in tabular format to summarize the effects on various parameters.

Dose Group (mg/kg)Number of AnimalsMortalityKey Clinical SignsChange in Body Weight (%)Key Histopathological Findings
Vehicle Control5 M, 5 F0/10NoneHypotheticalNo abnormalities observed
Low Dose5 M, 5 FHypoHypotheticalHypotheticalHypothetical
Mid Dose5 M, 5 FHypoHypotheticalHypotheticalHypothetical
High Dose5 M, 5 FHypoHypotheticalHypotheticalHypothetical

Table 2: Hypothetical summary of findings from an acute oral toxicity study of this compound in rats.

Experimental Workflow: In Vivo Acute Toxicity Study

G cluster_prep Preparation cluster_admin Administration cluster_observe Observation (14 days) cluster_analysis Terminal Analysis acclimate Acclimatize animals group Group and dose allocation acclimate->group dose Administer single oral dose group->dose observe Clinical signs & mortality dose->observe weigh Record body weight observe->weigh necropsy Gross necropsy weigh->necropsy histo Histopathology necropsy->histo blood Blood analysis necropsy->blood

Figure 2: General workflow for an in vivo acute toxicity study.

Part 3: Investigating Mechanisms of Toxicity

Should a compound exhibit significant cytotoxicity, further studies are warranted to elucidate the underlying molecular mechanisms. This often involves investigating its effect on key cellular signaling pathways, such as those involved in apoptosis (programmed cell death).

Hypothetical Signaling Pathway: Induction of Apoptosis

If this compound were found to induce apoptosis in cancer cells, a potential mechanism could involve the activation of caspase cascades, which are central to the execution of apoptosis.

G This compound This compound Cell Cancer Cell This compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 3: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

The safety and toxicity profile of any novel compound, including this compound, must be rigorously validated through a combination of in vitro and in vivo studies. This guide provides a foundational framework for designing and presenting such an evaluation. The absence of specific data on this compound underscores the necessity for empirical research to determine its therapeutic potential and safety. Researchers are encouraged to adapt and expand upon these methodologies to conduct a thorough and objective assessment.

References

Safety Operating Guide

Prudent Disposal of Swietemahalactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazardous Waste Characterization

When specific data is unavailable, a compound's potential hazards are inferred from its chemical class and the general principles of hazardous waste management as defined by regulatory bodies like the Environmental Protection Agency (EPA). Hazardous waste is typically categorized by the following characteristics:

CharacteristicDescriptionRelevance for Unknown Compounds
Ignitability Liquids with a flashpoint below 60°C, non-liquids that can cause fire, ignitable compressed gases, and oxidizers.[1]The flammability of Swietemahalactone is unknown. As a precaution, it should be kept away from ignition sources.
Corrosivity Aqueous wastes with a pH of ≤ 2 or ≥ 12.5, or liquids that can corrode steel.[1][2]The corrosive properties of this compound have not been documented.
Reactivity Wastes that are unstable, can react violently with water, or can release toxic gases.[2]The reactivity of this compound is unknown. It should not be mixed with other chemicals during disposal.
Toxicity Wastes that are harmful or fatal if ingested or absorbed.The toxicity profile of this compound is not well-established. It is prudent to assume it may be harmful.

Given these unknowns, this compound must be managed as a hazardous waste to ensure the safety of laboratory personnel and to prevent environmental contamination.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound and its contaminated labware.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation and Containment:

  • Solid Waste: Collect solid this compound, as well as grossly contaminated items such as gloves, weigh boats, and absorbent paper, in a designated, leak-proof, and sealable container. This container should be compatible with the chemical and clearly labeled.

  • Liquid Waste: If this compound is in a solution, collect the liquid waste in a separate, sealed, and compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.

3. Labeling of Hazardous Waste:

  • Clearly label the waste container with a "Hazardous Waste" tag.

  • The label must include:

    • The full chemical name: "this compound"

    • The quantity of waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory group.

    • A statement indicating the unknown nature of the hazards.

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The SAA should be a secure, secondary containment area away from general laboratory traffic and incompatible materials.

5. Contacting Environmental Health and Safety (EHS):

  • Once the waste is properly contained and labeled, contact your institution's EHS department to arrange for pickup and disposal.

  • Provide the EHS staff with all available information about this compound. As the generator of the waste, you are responsible for its proper identification and disposal from "cradle to grave."[4]

6. Spills:

  • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbent material into a sealed container and dispose of it as hazardous waste, following the steps outlined above.

  • The spill area should be cleaned with soap and water.[5]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of a chemical with unknown specific disposal procedures.

A Start: Need to dispose of this compound B Is a specific Safety Data Sheet (SDS) with disposal instructions available? A->B C Yes B->C D No B->D E Follow the disposal procedures outlined in the SDS. C->E F Treat as Hazardous Waste due to unknown properties. D->F J End E->J G Package in a sealed, compatible, and clearly labeled container. Label must include 'Hazardous Waste' and 'this compound'. F->G H Store in a designated Satellite Accumulation Area (SAA). G->H I Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal. H->I I->J

Caption: Workflow for the disposal of a chemical with unknown hazards.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance, as they are the ultimate authority on hazardous waste management within your organization.

References

Safeguarding Your Research: A Guide to Handling Swietemahalactone

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of drug discovery and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling Swietemahalactone, a natural compound isolated from Swietenia mahagoni. While specific toxicological data for the pure compound is limited, information from extracts of S. mahagoni offers valuable insights into its potential hazards, necessitating a cautious and well-planned approach to its handling and disposal.

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the potential for cytotoxicity, as indicated by studies on S. mahagoni extracts, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.

PPE LevelRecommended EquipmentTypical Procedures
Standard Laboratory PPE - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields - Laboratory coat- Handling sealed containers - Preparing dilute solutions in a well-ventilated area
Enhanced PPE - Chemical splash goggles - Face shield - Chemical-resistant apron or gown - Respiratory protection (e.g., N95 respirator or use of a chemical fume hood)- Weighing and handling of the solid compound - Preparing concentrated stock solutions - Procedures with a high risk of aerosol generation

Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Receive_and_Inspect Receive and Inspect Shipment Store_Properly Store in a Cool, Dry, Well-Ventilated Area Receive_and_Inspect->Store_Properly Review_SDS Review Available Safety Information Store_Properly->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Work_in_Hood Work in a Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_and_Prepare Weigh and Prepare Solutions Work_in_Hood->Weigh_and_Prepare Label_Containers Clearly Label All Containers Weigh_and_Prepare->Label_Containers Decontaminate_Area Decontaminate Work Area Label_Containers->Decontaminate_Area Doff_PPE Doff PPE Correctly Decontaminate_Area->Doff_PPE Segregate_Waste Segregate Waste Doff_PPE->Segregate_Waste Dispose_Waste Dispose of Waste via Approved Channels Segregate_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Preparation of a Stock Solution

This protocol details the steps for safely preparing a stock solution of this compound.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary materials: this compound solid, appropriate solvent (e.g., DMSO), volumetric flasks, pipettes, and labeled storage vials.

    • Don enhanced personal protective equipment (chemical splash goggles, face shield, double nitrile gloves, and a chemical-resistant lab coat).

  • Procedure:

    • Perform all manipulations within the chemical fume hood.

    • Carefully weigh the desired amount of this compound powder onto weighing paper. Use anti-static tools if necessary.

    • Transfer the powder to the volumetric flask.

    • Add a small amount of the solvent to dissolve the solid, swirling gently.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Cap the flask and invert several times to ensure homogeneity.

    • Transfer the stock solution to a clearly labeled and sealed storage vial.

  • Post-Procedure:

    • Decontaminate all surfaces and equipment used with an appropriate solvent and then a cleaning agent.

    • Dispose of all contaminated disposables (e.g., weighing paper, pipette tips, gloves) in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid this compound - Collect in a clearly labeled, sealed container. - Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Contaminated Labware (disposable) - Place in a designated, sealed hazardous waste bag or container. - Label clearly as "Hazardous Waste" with the chemical name.
Contaminated Labware (reusable) - Decontaminate by rinsing with an appropriate solvent in a chemical fume hood. - Collect the rinse solvent as hazardous waste. - Wash the labware with detergent and water.
Liquid Waste (solutions containing this compound) - Collect in a sealed, compatible, and clearly labeled hazardous waste container. - Do not mix with other waste streams unless compatibility is confirmed. - Arrange for pickup and disposal through your EHS office.

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

start Material Contaminated with this compound is_solid Is it unused solid compound? start->is_solid is_disposable Is the labware disposable? start->is_disposable is_liquid Is it liquid waste? start->is_liquid solid_waste Collect in a sealed container for hazardous waste disposal. is_solid->solid_waste Yes disposable_waste Place in a designated hazardous waste bag/container. is_disposable->disposable_waste Yes reusable_waste Decontaminate, collect rinse as hazardous waste, then wash. is_disposable->reusable_waste No liquid_waste Collect in a sealed container for hazardous liquid waste disposal. is_liquid->liquid_waste Yes

Caption: Disposal decision tree for this compound waste.

By adhering to these safety protocols and operational plans, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.